2-Butyl-4,6-dihydroxybenzoic acid
Description
Properties
IUPAC Name |
2-butyl-4,6-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYYQAXKLEYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 2-Butyl-4,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-4,6-dihydroxybenzoic acid, a derivative of dihydroxybenzoic acid, represents a class of compounds with potential significance in medicinal chemistry and drug discovery. The strategic placement of a butyl group on the aromatic ring, alongside hydroxyl and carboxylic acid moieties, is anticipated to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these fundamental properties is a critical first step in the rational design and development of new therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters and the solubility profile of 2-Butyl-4,6-dihydroxybenzoic acid. In the absence of extensive publicly available experimental data for this specific molecule, this guide emphasizes the established methodologies for determining these crucial properties. By providing detailed, field-proven experimental protocols, this document serves as a practical resource for researchers, enabling them to generate the necessary data to advance their research and development efforts. The guide also draws upon data from structurally related dihydroxybenzoic acid isomers to provide context and highlight the importance of each parameter.
Physicochemical Properties: The Foundation of Drug Action
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is paramount for predicting a compound's behavior in biological systems and for guiding formulation development.
Core Molecular Identifiers
The foundational identifiers for 2-Butyl-4,6-dihydroxybenzoic acid are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Butyl-4,6-dihydroxybenzoic acid | N/A |
| CAS Number | 173324-41-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| IUPAC Name | 2-butyl-4,6-dihydroxy-benzoic acid | [1] |
| SMILES | CCCCc1cc(O)cc(O)c1C(=O)O | [1] |
| Predicted Boiling Point | 394.3 ± 22.0 °C | [2] |
Acid Dissociation Constant (pKa)
| Compound | pKa Values |
| 2,4-Dihydroxybenzoic acid | 3.11, 8.55, 14.0 |
| 2,6-Dihydroxybenzoic acid | 1.51 (strongest acidic) |
| 2,5-Dihydroxybenzoic acid | Data not readily available |
| 3,4-Dihydroxybenzoic acid | Data not readily available |
| 3,5-Dihydroxybenzoic acid | Data not readily available |
The presence of the electron-donating butyl group at the 2-position is expected to have a nuanced effect on the pKa values of the carboxylic acid and hydroxyl groups compared to the parent dihydroxybenzoic acid. Experimental determination is crucial for an accurate understanding of its ionization profile.
Lipophilicity (LogP)
The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (often n-octanol) and a polar solvent (water).[3] LogP is a critical indicator of a drug's ability to cross biological membranes.[3] The butyl group in 2-Butyl-4,6-dihydroxybenzoic acid will significantly increase its lipophilicity compared to unsubstituted dihydroxybenzoic acids.
| Compound | LogP |
| 2,4-Dihydroxybenzoic acid | 1.63 |
| 2,6-Dihydroxybenzoic acid | 1.28 |
| 2,5-Dihydroxybenzoic acid | 1.6 |
An optimal logP value is often sought in drug design to balance solubility and membrane permeability.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. The solubility of 2-Butyl-4,6-dihydroxybenzoic acid is expected to be pH-dependent due to its acidic functional groups.
Thermodynamic vs. Kinetic Solubility
It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. Kinetic solubility , on the other hand, is the concentration at which a compound, often rapidly dissolved from a concentrated stock solution (e.g., in DMSO), begins to precipitate in an aqueous medium. Kinetic solubility is frequently used in early-stage drug discovery for high-throughput screening.
While specific solubility data for 2-Butyl-4,6-dihydroxybenzoic acid is not available, the general solubility of related dihydroxybenzoic acids is described as soluble in water, ethanol, and diethyl ether. The introduction of the butyl group is likely to decrease aqueous solubility and increase solubility in organic solvents.
Experimental Protocols for Physicochemical and Solubility Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties and solubility of 2-Butyl-4,6-dihydroxybenzoic acid.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of 2-Butyl-4,6-dihydroxybenzoic acid in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For polyprotic acids, multiple inflection points will be observed.
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 2-Butyl-4,6-dihydroxybenzoic acid in the aqueous phase.
-
Partitioning: In a separatory funnel, combine a known volume of the analyte-containing aqueous phase with a known volume of the n-octanol phase.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Thermodynamic Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent system.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Butyl-4,6-dihydroxybenzoic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH buffers, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is essential.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.
Interplay of Physicochemical Properties and Solubility
The physicochemical properties of 2-Butyl-4,6-dihydroxybenzoic acid are intrinsically linked and collectively determine its solubility profile.
Conclusion
While a complete experimental dataset for the physicochemical properties and solubility of 2-Butyl-4,6-dihydroxybenzoic acid is not yet publicly available, this technical guide provides the necessary framework and detailed methodologies for its comprehensive characterization. The provided protocols for determining pKa, logP, and thermodynamic solubility are robust and widely accepted in the field of drug development. By following these established procedures, researchers can generate the critical data needed to evaluate the potential of 2-Butyl-4,6-dihydroxybenzoic acid as a drug candidate and to guide future formulation and development efforts. The insights gained from such studies will be instrumental in unlocking the therapeutic potential of this and related molecules.
References
- Hardcastle, I. R., et al. (2001). 2,3,5-trifluoro-4-(3-fluoropropoxy)-6-hydroxybenzoic acid. Tetrahedron Letters, 42(7), 1363-1365.
-
SIELC Technologies. (2025, August 1). 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]
-
LookChem. (2023, July 5). 2,4-dihydroxy-6-n-butylbenzoic acid, methyl ester cas 102342-62-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. Retrieved from [Link]
-
AHH Chemical. (n.d.). Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2020, January). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 2. Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1 [minstargroup.com]
- 3. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Redefining Natural Occurrence: A Technical Guide to the Biosynthesis of 2-Butyl-4,6-dihydroxybenzoic Acid in Engineered Aspergillus Species
The "Natural Occurrence" Paradox in Synthetic Biology
In classical pharmacognosy, "natural occurrence" refers strictly to the endogenous secondary metabolites of a wild-type organism. However, the advent of precursor-directed biosynthesis has redefined this concept. 2-Butyl-4,6-dihydroxybenzoic acid (commonly referred to as butyl-olivetolic acid) is a rare polyketide and a critical building block for novel cannabinoid analogs[1]. While it is not a canonical metabolite of wild-type fungi, it is now "naturally" biosynthesized at scale using engineered Aspergillus species (such as A. niger and A. oryzae) functioning as heterologous cell factories[2].
For drug development professionals, utilizing Aspergillus as a biological vehicle offers a stereoselective, enzymatically driven alternative to harsh chemical synthesis, yielding high-purity polyketides suitable for downstream prenylation into synthetic cannabinoids[3].
Biochemical Framework: Precursor-Directed Biosynthesis
The biosynthesis of 2-Butyl-4,6-dihydroxybenzoic acid relies on the introduction of a Type III Polyketide Synthase (PKS) pathway into the Aspergillus host. The core mechanism is driven by the substrate promiscuity of two key plant-derived enzymes: Olivetolic Acid Synthase (OAS) and Olivetolic Acid Cyclase (OAC).
As demonstrated by , OAC is a dimeric α+β barrel (DABB) protein that catalyzes a C2–C7 intramolecular aldol condensation[4]. By feeding the Aspergillus culture a non-native short-chain fatty acid—specifically valeric acid (pentanoic acid)—the host's native acyl-CoA synthetases convert it into pentanoyl-CoA. OAS then condenses pentanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate, which OAC cyclizes into the butyl-substituted resorcinolic acid[1].
Biochemical pathway for 2-Butyl-4,6-dihydroxybenzoic acid biosynthesis.
Host Causality: Why Aspergillus?
The selection of filamentous fungi over standard bacterial hosts (E. coli) or yeast (S. cerevisiae) is rooted in two critical physiological advantages:
-
Malonyl-CoA Flux: Aspergillus species possess an exceptionally high native flux through the acetate-malonate pathway, ensuring that the intracellular malonyl-CoA pool is not depleted during the aggressive condensation steps required by OAS.
-
Lipophilic Toxicity Tolerance: Short-chain fatty acids like valeric acid are highly toxic to microbial membranes. Aspergillus exhibits superior morphological resilience, allowing for higher precursor feeding titers without inducing widespread cell lysis or apoptosis.
Self-Validating Protocol: Fermentation and Isolation
The following methodology outlines a precursor-directed fed-batch fermentation system for the production of 2-Butyl-4,6-dihydroxybenzoic acid, adapted from established recombinant polyketide protocols detailed in[2]. Every step includes a built-in validation checkpoint to ensure systemic integrity.
Step 1: Seed Culture Preparation
-
Action: Inoculate engineered Aspergillus spores into 350 mL of defined leucine/uracil-deficient media. Incubate overnight at 30°C with 250 rpm agitation.
-
Causality: Transitioning spores to active mycelial growth in selective media ensures plasmid retention and rapid biomass accumulation before the metabolic burden of heterologous polyketide production begins.
-
Validation Checkpoint: Optical density (
) must reach 2.0–2.5, confirming the transition into the exponential growth phase.
Step 2: Fed-Batch Fermentation
-
Action: Transfer the seed culture into a 7.5 L fermenter containing 3 L of 2X YEP media with 1.25% glucose. Maintain agitation at 400–600 rpm and aeration at 1–2 vvm. Control the 20% glucose feed to match the fungal growth rate.
-
Causality: Matching the carbon feed to the exact metabolic consumption rate prevents the accumulation of ethanol (Crabtree effect), thereby routing maximum carbon flux toward malonyl-CoA synthesis.
-
Validation Checkpoint: Intermittent dissolved oxygen (DO) spikes should occur, validating that the glucose feed is the limiting factor and is being fully consumed.
Step 3: Precursor Feeding (Valeric Acid)
-
Action: At 30 hours post-inoculation, introduce valeric acid at a controlled feeding rate of ~48 µL/L/hr. Maintain strict pH control (pH 6.5) using automated base addition[2].
-
Causality: Valeric acid is highly disruptive to cell membranes. Delaying its addition until 30 hours ensures sufficient fungal biomass exists to absorb the toxic shock. Strict pH control prevents the spontaneous decarboxylation of the product into its resorcinol derivative (butyl-olivetol).
-
Validation Checkpoint: HPLC monitoring of the fermentation broth should show a steady state of free valeric acid, confirming continuous cellular uptake and conversion rather than toxic accumulation.
Step 4: Solvent Extraction and Purification
-
Action: At 72 hours, harvest the broth. Acidify the cell-free supernatant to pH 3.0 using HCl, followed by liquid-liquid extraction with ethyl acetate.
-
Causality: Acidifying the broth ensures the carboxylic acid moiety of 2-Butyl-4,6-dihydroxybenzoic acid is fully protonated, neutralizing its charge and maximizing its partitioning into the organic ethyl acetate phase.
-
Validation Checkpoint: LC-MS analysis of the organic extract must yield a distinct
ion peak at m/z 209 (corresponding to the molecular weight of 210.23 g/mol ), confirming the successful biosynthesis of the butyl analog.
Step-by-step fermentation and isolation workflow in Aspergillus.
Quantitative Analog Mapping
The structural basis for varying the alkyl chain length is supported by the inherent substrate promiscuity of the OAS/OAC enzymatic complex, as explored in related structural studies by[1]. By simply altering the aliphatic carboxylic acid fed during fermentation, researchers can predictably dictate the final polyketide product[2].
Table 1: Precursor-to-Product Mapping in Engineered Aspergillus
| Fed Precursor Acid | Carbon Chain | Intracellular Acyl-CoA | Resulting Polyketide Product | Alkyl Side Chain |
| Butyric Acid | C4 | Butanoyl-CoA | Divarinic Acid | Propyl (C3) |
| Valeric Acid | C5 | Pentanoyl-CoA | 2-Butyl-4,6-dihydroxybenzoic acid | Butyl (C4) |
| Hexanoic Acid | C6 | Hexanoyl-CoA | Olivetolic Acid | Pentyl (C5) |
Conclusion
The production of 2-Butyl-4,6-dihydroxybenzoic acid in Aspergillus represents a triumph of synthetic biology over traditional botanical extraction. By leveraging the robust metabolic flux of filamentous fungi and the substrate flexibility of plant-derived PKS enzymes, drug development professionals can establish highly scalable, self-validating pipelines for next-generation cannabinoid therapeutics.
References
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Gagne, S. J., Stout, J. M., Liu, E., Boubakir, Z., Clark, S. M., & Page, J. E. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences, 109(31), 12811-12816. URL: [Link]
- Sun, J., et al. (2018). Recombinant production systems for prenylated polyketides of the cannabinoid family. US Patent US20180334692A1.
-
Yang, X., Matsui, T., Kodama, T., Mori, T., Taura, F., & Morita, H. (2016). Structural basis for the biosynthesis of divarinic acid by type III polyketide synthase. FEBS Journal, 283(6), 1088-1106. URL: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
Thermodynamic Stability of 2-Butyl-4,6-dihydroxybenzoic Acid: Mechanisms, Kinetics, and Stabilization Strategies
Executive Summary
2-Butyl-4,6-dihydroxybenzoic acid (2-Butyl-4,6-DHBA) is a highly specialized polyketide equivalent to the 4-carbon (butyl) analog of olivetolic acid. In advanced drug development and biosynthesis, it serves as the critical precursor for the "butol" series of phytocannabinoids, such as cannabigerobutol (CBGB) and tetrahydrocannabutol (THCB) ([1]).
For researchers and formulation scientists, the primary challenge in utilizing 2-Butyl-4,6-DHBA lies in its thermodynamic instability. Like all resorcylic acid derivatives, it is highly susceptible to thermal degradation. This whitepaper provides an in-depth technical analysis of its degradation causality, kinetic parameters, and the self-validating experimental workflows required to profile and stabilize this active pharmaceutical ingredient (API).
Molecular Thermodynamics & Degradation Causality
The primary thermodynamic vulnerability of 2-Butyl-4,6-DHBA is thermal decarboxylation . Structurally, the molecule is a 2-alkyl-4,6-dihydroxybenzoic acid.
The Causality of Instability: The hydroxyl groups at the 4- and 6-positions are situated ortho and para to the carboxyl group. These hydroxyls act as powerful electron donors via resonance, significantly increasing the electron density at the C1 position of the aromatic ring (the carbon bonded to the carboxyl group).
Because of this localized electron density, the C1 carbon becomes highly susceptible to electrophilic attack by a proton. In aqueous or protic environments, the rate-determining step of degradation is the protonation of the C1 carbon to form a Wheland intermediate. Once protonated, the thermodynamic drive to restore aromaticity forces the cleavage of the C–C bond. This rapidly expels carbon dioxide (
Reaction pathway of 2-Butyl-4,6-DHBA thermal decarboxylation.
Kinetic Parameters of Decarboxylation
The decarboxylation process of 2-Butyl-4,6-DHBA follows pseudo-first-order kinetics. The reaction rate is highly temperature-dependent and can be accurately modeled using the Arrhenius and Eyring equations ([3]).
Because the ortho/para hydroxyls stabilize the transition state, the activation energy (
Table 1: Estimated Thermodynamic Parameters (Aqueous Media, pH 7.0)
| Parameter | Symbol | Estimated Value Range | Unit |
| Activation Energy | 90 – 97 | kJ/mol | |
| Enthalpy of Activation | 85 – 92 | kJ/mol | |
| Entropy of Activation | -40 to -60 | J/(mol·K) | |
| Gibbs Free Energy of Activation | ~105 | kJ/mol | |
| Reaction Order | 1 (Pseudo-first-order) | - |
Methodological Framework: Stability Profiling Protocol
To accurately determine the shelf-life and thermodynamic stability of 2-Butyl-4,6-DHBA, researchers must employ a self-validating kinetic assay . Standard stability tests often fail due to solvent evaporation or continued degradation post-sampling. The following step-by-step protocol ensures absolute kinetic integrity.
Step-by-Step Methodology
-
Matrix Preparation & Internal Standardization: Dissolve 2-Butyl-4,6-DHBA in a buffered aqueous solution (pH 7.0) or the target lipid formulation. Self-validation step: Spike the sample with a stable isotope-labeled internal standard (e.g., 2-Butyl-4,6-DHBA-d9). This corrects for matrix effects and validates extraction recovery during LC-MS/MS analysis.
-
Isothermal Stressing: Aliquot the matrix into hermetically sealed glass ampoules. Causality: Sealing prevents solvent evaporation at high temperatures, which would otherwise concentrate the solute and artificially alter the reaction kinetics. Incubate the ampoules in precision oil baths at multiple isothermal setpoints (e.g., 80°C, 100°C, 120°C, 140°C).
-
Kinetic Quenching: At predefined time intervals, remove an ampoule and immediately submerge it in an ice-water bath while injecting 0.1% formic acid. Causality: The rapid temperature drop removes the thermal activation energy required for the transition state. Simultaneously, the pH drop shifts the equilibrium from the highly reactive carboxylate anion to the more stable neutral acid, instantly halting decarboxylation.
-
LC-MS/MS Quantification: Analyze the quenched samples using UHPLC coupled with tandem mass spectrometry (MRM mode). Quantify the remaining 2-Butyl-4,6-DHBA and the generated 5-butylresorcinol.
-
Thermodynamic Modeling: Plot the natural logarithm of the remaining concentration versus time to extract the rate constant (
). Utilize an Arrhenius plot ( vs. ) to calculate the specific activation energy ( ).
Step-by-step workflow for the thermodynamic stability profiling.
Formulation and Noncovalent Stabilization Strategies
Because 2-Butyl-4,6-DHBA is thermodynamically unstable at room temperature over extended periods, advanced formulation strategies are required for commercial drug development.
One highly effective, field-proven method is noncovalent stabilization via intercalation into Layered Double Hydroxides (LDHs) ([4]).
The Causality of Stabilization:
By intercalating the acid into the rigid crystalline lattice of an LDH, the conformational mobility of the carboxyl group is severely restricted. This steric hindrance prevents the molecule from adopting the necessary spatial geometry required for the decarboxylation transition state. Furthermore, the microenvironment of the LDH shields the C1 carbon from electrophilic proton attack, effectively raising the activation energy barrier (
References
-
[1] Keasling, J. D., et al. "Recombinant production systems for prenylated polyketides of the cannabinoid family." Google Patents (US20180334692A1). URL:
-
[2] Li, J., & Brill, T. B. (2003). "Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid." The Journal of Physical Chemistry A, 107(15), 2667-2673. ACS Publications. URL:[Link]
-
[3] Fućak, T., Kreft, S., Svedružić, Ž. M., & Tavčar, E. (2023). "Mechanism and kinetics of CBDA decarboxylation into CBD in hemp." Journal of Plant Biochemistry and Biotechnology, 32(3), 608-621. Springer. URL:[Link]
-
[4] Anderson, D. (2025). "Formulation and noncovalent stabilization of olivetolic acid derivatives." Justia Patents (US12377109B2). URL:[Link]
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Crystal structure analysis of 2-Butyl-4,6-dihydroxybenzoic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Butyl-4,6-dihydroxybenzoic Acid and its Analogs
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Butyl-4,6-dihydroxybenzoic acid, a novel small organic molecule. While a specific structure determination for this exact compound is not publicly available, this document serves as an authoritative manual, outlining the critical steps from synthesis and crystallization to data analysis and interpretation. By leveraging established principles and best practices from the analysis of analogous compounds, this guide is designed to equip researchers, scientists, and drug development professionals with the expertise to elucidate the three-dimensional atomic arrangement of this and similar molecules. Understanding the crystal structure is paramount, as it provides invaluable insights into the physicochemical properties, intermolecular interactions, and ultimately, the therapeutic potential of new chemical entities.
Introduction: The Significance of Structural Elucidation
The precise knowledge of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For a compound like 2-Butyl-4,6-dihydroxybenzoic acid, a derivative of the well-studied dihydroxybenzoic acid family, understanding its crystal structure can reveal crucial information about its hydrogen bonding networks, molecular conformation, and packing arrangements. These details are directly linked to its solubility, stability, and bioavailability, all of which are critical parameters in drug development. Furthermore, the elucidation of its structure can inform the design of more potent and selective analogs. This guide will walk through the essential techniques required to achieve this, emphasizing the "why" behind each step to foster a deeper understanding of the process.
Synthesis and Purification
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization efforts. A plausible synthetic route for 2-Butyl-4,6-dihydroxybenzoic acid would involve the Friedel-Crafts acylation of a suitably protected resorcinol derivative, followed by a Clemmensen or Wolff-Kishner reduction and subsequent deprotection.
Experimental Protocol: Synthesis and Purification
-
Protection of Resorcinol: Begin by protecting the hydroxyl groups of resorcinol (1,3-dihydroxybenzene) to prevent side reactions. A common method is the formation of a diether, for example, using methyl iodide in the presence of a base like potassium carbonate.
-
Friedel-Crafts Acylation: The protected resorcinol is then acylated using butyryl chloride and a Lewis acid catalyst such as aluminum chloride in an appropriate solvent like dichloromethane. This will introduce the butyl ketone group at the 2-position.
-
Reduction of the Ketone: The carbonyl group of the resulting ketone is reduced to a methylene group to form the butyl side chain. The Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is a suitable method.
-
Deprotection: The protecting groups on the hydroxyl functions are removed. In the case of methyl ethers, this can be achieved using a strong acid like hydrobromic acid.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to obtain a highly pure sample suitable for crystallization trials. The purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. This process involves a systematic screening of various crystallization conditions to find the optimal parameters for the molecule to self-assemble into a well-ordered crystalline lattice.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of 2-Butyl-4,6-dihydroxybenzoic acid in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).
-
Initial Screening: Set up a multi-well crystallization plate using a combination of the above techniques. For slow evaporation, place small vials with different solvent systems in a larger, sealed container. For vapor diffusion, use commercially available plates to screen a wide range of precipitants.
-
Optimization: Once initial crystal "hits" are observed, systematically optimize the conditions around these hits. This involves fine-tuning the solvent ratios, concentration of the compound, and temperature.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer. This instrument bombards the crystal with a focused beam of X-rays and measures the diffraction pattern produced. The geometry and intensity of the diffracted beams contain the information about the arrangement of atoms within the crystal.
Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection, Structure Solution, and Refinement
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1] The crystal is then placed in the X-ray beam of the diffractometer and cooled, typically to 100 K, to minimize thermal vibrations.[2] An initial diffraction image is taken to assess the crystal quality.[1]
-
Data Collection: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[2][3] The data collection strategy aims to measure all unique reflections with high redundancy.[4]
-
Data Reduction and Unit Cell Determination: The collected images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).[1] The intensities of the individual reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment.[5] For small molecules, direct methods are commonly used to solve the phase problem and generate an initial electron density map.[2] This map reveals the positions of the atoms in the crystal.
-
Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[6] This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit.[2]
-
Validation and Finalization: The final structure is rigorously validated to ensure its chemical and crystallographic reasonability. The results are typically compiled into a Crystallographic Information File (CIF), which is a standard format for reporting crystal structure data.[7][8]
Data Interpretation and Structural Features
The final output of a crystal structure analysis is a wealth of information that provides deep insights into the molecule's properties.
Key Crystallographic Data and Their Significance:
| Parameter | Description | Significance for Drug Development |
| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | Influences crystal packing, density, and stability. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Determines chirality and can affect physical properties. |
| Atomic Coordinates | The precise x, y, z positions of each atom in the unit cell. | Defines the molecule's 3D conformation and geometry. |
| Bond Lengths and Angles | The distances and angles between atoms. | Confirms the chemical connectivity and reveals any unusual strain. |
| Torsion Angles | The dihedral angles that describe the rotation around chemical bonds. | Defines the overall shape and conformation of the molecule. |
| Hydrogen Bonding | The specific interactions between hydrogen bond donors and acceptors. | Crucial for understanding intermolecular interactions, solubility, and receptor binding. |
| Crystal Packing | The arrangement of molecules in the crystal lattice. | Affects crystal morphology, stability, and dissolution rate. |
Hypothetical Structural Features of 2-Butyl-4,6-dihydroxybenzoic Acid:
Based on its chemical structure, we can anticipate several key features in the crystal structure of 2-Butyl-4,6-dihydroxybenzoic acid:
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the carboxylic acid proton and the adjacent hydroxyl group at the 6-position. This would form a stable six-membered ring and influence the conformation of the carboxyl group.
-
Intermolecular Hydrogen Bonding: The remaining hydroxyl group at the 4-position and the carbonyl oxygen of the carboxylic acid are likely to participate in intermolecular hydrogen bonding, leading to the formation of extended networks such as dimers or chains.
-
Conformational Flexibility of the Butyl Chain: The n-butyl group has several rotatable bonds, and its conformation in the crystal structure will be determined by a balance of intramolecular and intermolecular forces, including van der Waals interactions.
Application in Drug Development
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable in the drug development process.
-
Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure of 2-Butyl-4,6-dihydroxybenzoic acid, medicinal chemists can design analogs with improved binding affinity to a biological target.
-
Polymorph Screening: Different crystal forms (polymorphs) of a drug can have different physical properties. Crystallography is the definitive method for identifying and characterizing polymorphs.
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the development of stable and effective drug formulations.
-
Intellectual Property: A well-characterized crystal structure is a critical component of patent applications for new chemical entities.
Conclusion
The crystal structure analysis of a novel compound like 2-Butyl-4,6-dihydroxybenzoic acid is a multifaceted process that combines synthetic chemistry, the physical chemistry of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. While presenting a hypothetical guide in the absence of a public structure, the principles and protocols outlined herein represent the gold standard in the field. The resulting structural information is not merely an academic curiosity but a vital piece of data that can accelerate the discovery and development of new medicines.
References
-
Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 29–41. Retrieved from [Link]
-
Crystal Structure Determination & Refinement | X-ray Crystallography - Fiveable. (n.d.). Retrieved from [Link]
-
Dhasmana, D., Singh, A. K., & Singh, N. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society, 1(2), 66-73. Retrieved from [Link]
-
Unpacking the CIF: A Friendly Guide to Crystallographic Information Files - Oreate AI Blog. (2026, February 17). Retrieved from [Link]
-
Terwilliger, T. C., Read, R. J., Adams, P. D., Brunger, A. T., & Afonine, P. V. (2012). Recent developments in phasing and structure refinement for macromolecular crystallography. Methods in Molecular Biology, 834, 155–181. Retrieved from [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655–685. Retrieved from [Link]
-
A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]
-
Introduction to Structure Refinement. (n.d.). Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). Retrieved from [Link]
-
A Guide to CIF for Authors. (n.d.). Retrieved from [Link]
-
Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. G, pp. 294-307). Retrieved from [Link]
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- 4. web.mit.edu [web.mit.edu]
- 5. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction [pd.chem.ucl.ac.uk]
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- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Methodological & Application
High-Yield Chemical Synthesis of 2-Butyl-4,6-dihydroxybenzoic Acid: An Application Note and Protocol
Introduction
2-Butyl-4,6-dihydroxybenzoic acid, also known as olivetolic acid, is a key intermediate in the biosynthesis of various natural products, most notably cannabinoids. Its structural motif, a substituted resorcylic acid, also makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The growing interest in cannabinoid-based therapeutics and other pharmacologically active molecules has created a demand for efficient and high-yield synthetic routes to this compound, independent of complex biological systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-yield chemical synthesis of 2-Butyl-4,6-dihydroxybenzoic acid. We will explore two robust synthetic strategies, detailing the underlying chemical principles and providing step-by-step protocols for each. The methodologies described herein are designed to be self-validating, with an emphasis on achieving high yields and purity.
Synthetic Strategies: A Comparative Overview
Two primary chemical synthesis routes have been identified as particularly effective for the preparation of 2-Butyl-4,6-dihydroxybenzoic acid:
-
Kolbe-Schmitt Carboxylation of 5-Butylresorcinol: This is a direct approach that introduces the carboxylic acid group onto a pre-alkylated resorcinol ring. The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[1]
-
Multi-step Synthesis via Grignard Reaction and Demethylation: This route involves the construction of the carbon skeleton followed by the deprotection of hydroxyl groups. It offers a high degree of control over the substitution pattern of the aromatic ring.
The choice between these strategies will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Strategy 1: Kolbe-Schmitt Carboxylation of 5-Butylresorcinol
This method leverages the direct carboxylation of 5-butylresorcinol. The key to a high-yield synthesis is the regioselective introduction of the carboxyl group at the C2 position of the resorcinol ring.
Workflow for Kolbe-Schmitt Carboxylation
Caption: Workflow for the synthesis of 2-Butyl-4,6-dihydroxybenzoic acid via Kolbe-Schmitt carboxylation.
Protocol: High-Yield Synthesis of 2-Butyl-4,6-dihydroxybenzoic Acid via Kolbe-Schmitt Carboxylation
Part A: Synthesis of 5-Butylresorcinol (Precursor)
This protocol is based on established Friedel-Crafts and reduction methodologies.
Materials:
-
Resorcinol
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or carbon disulfide
-
Zinc amalgam (for Clemmensen reduction) or hydrazine hydrate and potassium hydroxide (for Wolff-Kishner reduction)
-
Hydrochloric acid
-
Toluene
-
Standard laboratory glassware and safety equipment
Procedure:
-
Friedel-Crafts Acylation:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous nitrobenzene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of resorcinol (1.0 eq) and butyryl chloride (1.05 eq) in nitrobenzene to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-butyrylresorcinol.
-
-
Clemmensen Reduction:
-
To a flask containing the crude 4-butyrylresorcinol, add amalgamated zinc and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and extract the product with toluene.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-butylresorcinol by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Part B: Kolbe-Schmitt Carboxylation
This protocol is adapted from established procedures for the carboxylation of phenols under pressure.[2][3]
Materials:
-
5-Butylresorcinol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Absolute ethanol
-
Carbon dioxide (CO₂) gas
-
Hydrochloric acid (HCl)
-
High-pressure autoclave
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, combine 5-butylresorcinol (1.0 eq) and anhydrous potassium carbonate (1.0-1.2 eq).
-
Add absolute ethanol as a solvent (mass ratio of resorcinol to ethanol of 1:2 to 1:4).[2]
-
-
Carboxylation:
-
Work-up and Purification:
-
After the reaction, cool the autoclave to room temperature and carefully vent the CO₂ pressure.
-
Transfer the reaction mixture to a beaker and add water to dissolve the product.
-
Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude 2-Butyl-4,6-dihydroxybenzoic acid.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
| Reagent | Molar Ratio | Key Parameters | Expected Yield |
| Friedel-Crafts Acylation | |||
| Resorcinol | 1.0 | Solvent: Anhydrous Nitrobenzene; T: 60-70 °C, 2-3 h | ~70-80% |
| Butyryl chloride | 1.05 | Catalyst: AlCl₃ (1.1 eq) | |
| Clemmensen Reduction | |||
| 4-Butyrylresorcinol | 1.0 | Reagent: Zn(Hg), HCl; T: Reflux, 4-6 h | ~80-90% |
| Kolbe-Schmitt Carboxylation | |||
| 5-Butylresorcinol | 1.0 | Solvent: Absolute Ethanol; P(CO₂): 1.35-1.45 MPa[2] | ~60-70% |
| Potassium Carbonate | 1.0-1.2 | T: 130-150 °C, 3-4 h[2] |
Strategy 2: Multi-step Synthesis via Grignard Reaction and Demethylation
This approach offers a more controlled synthesis, starting from a readily available substituted benzoic acid. The key steps are the formation of a ketone intermediate via a Grignard reaction and the subsequent demethylation of the methoxy groups.
Workflow for Grignard-based Synthesis
Caption: Workflow for the synthesis of 2-Butyl-4,6-dihydroxybenzoic acid via a Grignard-based route.
Protocol: High-Yield Synthesis of 2-Butyl-4,6-dihydroxybenzoic Acid via Grignard Reaction and Demethylation
Part A: Synthesis of 2-Butyl-4,6-dimethoxybenzoic acid
This protocol is conceptualized based on standard Grignard and subsequent functional group manipulation reactions.
Materials:
-
3,5-Dimethoxybenzoyl chloride
-
Butylmagnesium bromide (or prepared in situ from 1-bromobutane and magnesium)
-
Anhydrous diethyl ether or THF
-
Strong base (e.g., n-butyllithium)
-
Dry ice (solid CO₂)
-
Hydrochloric acid
-
Standard laboratory glassware and safety equipment for handling pyrophoric reagents
Procedure:
-
Grignard Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add butylmagnesium bromide (1.1 eq) to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(3,5-dimethoxyphenyl)pentan-1-one.
-
-
Reduction and Carboxylation:
-
The crude ketone can be reduced to the corresponding alkane, 1-butyl-3,5-dimethoxybenzene, using standard methods like the Wolff-Kishner or Clemmensen reduction.
-
The resulting 1-butyl-3,5-dimethoxybenzene is then carboxylated. Dissolve the alkane in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
After stirring for 1-2 hours at -78 °C, add crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature, then quench with water.
-
Acidify with hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-butyl-4,6-dimethoxybenzoic acid.
-
Part B: Demethylation
This protocol utilizes boron tribromide, a powerful reagent for the cleavage of aryl methyl ethers.[4]
Materials:
-
2-Butyl-4,6-dimethoxybenzoic acid
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and safety equipment for handling corrosive and moisture-sensitive reagents
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the crude 2-butyl-4,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Demethylation:
-
Slowly add a solution of boron tribromide (2.5-3.0 eq) in anhydrous DCM to the stirred solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding methanol.
-
Remove the solvent under reduced pressure.
-
Add more methanol and evaporate again to ensure all boron residues are removed as trimethyl borate.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
| Reagent | Molar Ratio | Key Parameters | Expected Yield |
| Grignard Reaction | |||
| 3,5-Dimethoxybenzoyl chloride | 1.0 | Solvent: Anhydrous Diethyl Ether; T: 0 °C to RT, 2-4 h | ~80-90% |
| Butylmagnesium bromide | 1.1 | ||
| Demethylation | |||
| 2-Butyl-4,6-dimethoxybenzoic acid | 1.0 | Solvent: Anhydrous DCM; T: -78 °C to RT, overnight[4] | ~85-95% |
| Boron Tribromide (BBr₃) | 2.5-3.0 |
Product Characterization
The identity and purity of the synthesized 2-Butyl-4,6-dihydroxybenzoic acid should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons, the butyl chain protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons typically appear as two distinct signals in the aromatic region.
-
¹³C NMR (DMSO-d₆): The spectrum will show the expected number of carbon signals, including those for the carboxyl carbon, the aromatic carbons (with those attached to hydroxyl groups shifted downfield), and the carbons of the butyl chain.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The fragmentation pattern can provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid and phenolic hydroxyl groups (a broad band typically in the range of 3500-2500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1650-1700 cm⁻¹), and C-H stretching of the aromatic ring and the alkyl chain.[5]
Conclusion
This application note has detailed two high-yield synthetic routes for the preparation of 2-Butyl-4,6-dihydroxybenzoic acid. The Kolbe-Schmitt carboxylation of 5-butylresorcinol offers a more direct approach, while the multi-step synthesis involving a Grignard reaction and demethylation provides greater control. Both methods, when executed with care and precision, are capable of producing the target compound in high yield and purity, suitable for use in research and drug development. The provided protocols and characterization data serve as a valuable resource for scientists working in this field.
References
- CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google P
- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal - MDPI.
- Method for producing 2,6-dihydroxybenzoic acid - Googleapis.com.
- 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure.
- HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column - SIELC Technologies.
- 3 - Organic Syntheses Procedure.
- Kolbe–Schmitt type reaction under ambient conditions medi
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- Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules - PubMed.
- 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400...
- EI-Mass fragmentation pattern of oleanolic acid - ResearchG
- Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions | Request PDF - ResearchG
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Application Note: HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid - Benchchem.
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- Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions - UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.
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Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[4][6]arene-based Supramolecular Organogels - Rsc.org.
- Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissoci
- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column - MilliporeSigma.
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- 2,6-Dihydroxybenzoic acid (303-07-1) 13C NMR spectrum - ChemicalBook.
- Kolbe–Schmitt reaction - Wikipedia.
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production - MDPI.
- INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL.
- KR100895586B1 - Process for preparing high purity 4-ene-butylresorcinol crystals - Google P
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- The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one - IUCr Journals.
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- Biotechnological Production, Isolation and Characterisation of (2R ,3S )
- Fourier transform infrared spectroscopy (FTIR) spectrum of...
- A Targeted Approach by High Resolution Mass Spectrometry to Reveal New Compounds in Raisins - MDPI.
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- ms/ms fragmentation pathway of oleanolic acid aglycone in positive mode - ResearchG
- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigment
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Protocol for isolating 2-Butyl-4,6-dihydroxybenzoic acid from fermentation broth
Application Note: Isolation and Purification of 2-Butyl-4,6-dihydroxybenzoic Acid (Butolic Acid) from Fermentation Broth
Introduction and Mechanistic Background
The engineering of microbial cell factories has revolutionized the production of rare and unnatural cannabinoid precursors. 2-Butyl-4,6-dihydroxybenzoic acid—commonly known as butolic acid—is the butyl-containing analogue of olivetolic acid[1]. It serves as a critical tetraketide intermediate for the downstream enzymatic synthesis of unnatural cannabinoids.
In engineered host systems (such as Saccharomyces cerevisiae or Escherichia coli), butolic acid is produced by feeding valeric acid (pentanoic acid) into the fermentation matrix[2]. The biosynthesis relies on the coordinated activity of two key enzymes: Olivetolic Acid Synthase (OAS) , a Type III polyketide synthase that condenses pentanoyl-CoA with three molecules of malonyl-CoA, and Olivetolic Acid Cyclase (OAC) , which catalyzes a regioselective C2–C7 intramolecular aldol condensation to form the final resorcylic acid ring[3][4].
Isolating this highly functionalized molecule from a complex fermentation broth requires a sequence of physicochemical manipulations. As a Senior Application Scientist, I have designed this protocol to exploit the specific acid-base chemistry and partition coefficients of butolic acid, ensuring high-fidelity recovery and >99% chromatographic purity[5].
Workflow for the biosynthesis and downstream isolation of 2-Butyl-4,6-dihydroxybenzoic acid.
Experimental Rationale & Causality
Every step in this workflow is dictated by the molecular structure of butolic acid (C₁₁H₁₄O₄):
-
pH-Driven Partitioning: Butolic acid contains a carboxylic acid group with a pKa of ~2.5. At the physiological pH of the fermentation broth (pH 5–7), it exists as a highly water-soluble carboxylate anion. By acidifying the broth to pH 2.0, we force the complete protonation of the carboxylate. This eliminates its charge, drastically increasing its lipophilicity and enabling quantitative extraction into an organic phase[5].
-
Solvent Selection (Ethyl Acetate): Ethyl acetate (EtOAc) is chosen over non-polar solvents (like hexane) because its moderate polarity and hydrogen-bond accepting nature perfectly solvate the two phenolic hydroxyl groups of butolic acid, while leaving polar primary metabolites (sugars, salts) in the aqueous waste.
-
Chromatographic Resolution: If the OAC enzyme is inefficient during fermentation, OAS will spontaneously release shunt products, such as decarboxylated butol (the butyl analogue of olivetol) or pyrone derivatives[3]. Because these shunt products lack the carboxyl group, they interact differently with a C18 stationary phase. Using 0.1% formic acid in the HPLC mobile phase suppresses the ionization of butolic acid, preventing peak tailing and ensuring baseline resolution from these neutral impurities[3][4].
Quantitative Process Metrics
To facilitate process tracking, the following table summarizes the expected quantitative data, thermodynamic states, and purity yields across the isolation workflow.
| Processing Phase | Method / Solvent System | Target Molecule State | Expected Recovery (%) | Target Purity (%) | In-Process Control (IPC) |
| Fermentation | Defined Media + Valeric Acid | Soluble Anion (Broth) | N/A | < 1% | LC-MS (m/z 209.1) |
| Clarification | Centrifugation (10,000 x g) | Soluble Anion (Supernatant) | > 98% | < 1% | Visual (Turbidity) |
| Acidification | Formic Acid / HCl (pH 2.0) | Protonated Neutral | 100% | < 1% | pH Meter Calibration |
| LLE Extraction | Ethyl Acetate (3x volume) | Solvated in Organic Phase | 90 - 95% | 40 - 60% | TLC of Aqueous Layer |
| Preparative HPLC | C18, H₂O/MeCN + 0.1% FA | Solvated in Mobile Phase | 75 - 85% | > 99% | Analytical HPLC-UV |
| Crystallization | Lyophilization / Drying | Solid Powder | > 95% (from HPLC) | > 99.5% | ¹H/¹³C NMR |
Self-Validating Step-by-Step Protocol
This protocol is designed as a self-validating system . Do not proceed to subsequent phases unless the specific In-Process Control (IPC) criteria are met.
Phase 1: Harvest and Broth Clarification
-
Harvest: Collect the fermentation broth post-induction (typically 48–72 hours).
-
Centrifugation: Centrifuge the broth at 10,000 × g for 15 minutes at 4°C to pellet the yeast or E. coli cells.
-
Filtration: Pass the supernatant through a 0.22 µm polyethersulfone (PES) membrane to remove residual cellular debris and prevent emulsion stabilization in the next step.
-
IPC Checkpoint 1: Perform a rapid analytical LC-MS on a 1 mL aliquot of the clarified broth. Proceed only if the extracted ion chromatogram (EIC) shows a dominant peak at m/z 209.1 [M-H]⁻ (the exact mass of butolic acid is 210.23 g/mol ).
-
Phase 2: Acidification and Liquid-Liquid Extraction (LLE)
-
Acidification: Slowly add concentrated Formic Acid (or 5 M HCl) to the clarified broth under continuous stirring until the pH stabilizes at 2.0.
-
Extraction: Add an equal volume of HPLC-grade Ethyl Acetate (EtOAc) to the acidified broth. Mix vigorously for 15 minutes using an overhead stirrer.
-
Phase Separation: Transfer the mixture to a separatory funnel (or centrifuge at 4,000 × g for 5 minutes if processing smaller volumes) to break any micro-emulsions. Collect the upper organic (EtOAc) layer.
-
Iterative Extraction: Repeat the EtOAc extraction two additional times on the remaining aqueous layer to maximize yield.
-
IPC Checkpoint 2: Spot the spent aqueous layer on a silica TLC plate alongside the organic extract. Develop in Hexane:EtOAc (3:1) with 1% acetic acid. If butolic acid (visualized under UV 254 nm) is still present in the aqueous layer, verify the pH is ≤ 2.0 and perform a fourth extraction.
-
Phase 3: Concentration and Reconstitution
-
Drying: Pool the organic fractions and add anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter out the drying agent.
-
Evaporation: Concentrate the solvent under reduced pressure using a rotary evaporator at 30°C until a crude, viscous extract is obtained.
-
Reconstitution: Dissolve the crude extract in a minimal volume of Methanol (MeOH) for HPLC injection.
Phase 4: Preparative RP-HPLC Purification
-
Column Setup: Utilize a Preparative C18 column (e.g., 10 mm × 250 mm, 5 µm particle size).
-
Mobile Phases:
-
Solvent A: HPLC-grade H₂O with 0.1% Formic Acid (v/v).
-
Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid (v/v)[3].
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate appropriate for the column dimensions (e.g., 4 mL/min).
-
Detection & Collection: Monitor absorbance at 220 nm and 270 nm (characteristic for resorcylic acid derivatives). Collect the peak corresponding to butolic acid, which will elute slightly earlier than olivetolic acid due to its shorter butyl aliphatic chain.
-
IPC Checkpoint 3: Inject a 5 µL sample of the pooled HPLC fractions into an analytical HPLC system. Proceed to lyophilization only if the chromatogram demonstrates a single peak with >99% Area Under the Curve (AUC).
-
Phase 5: Lyophilization and Final Validation
-
Solvent Removal: Flash-freeze the pooled, pure HPLC fractions and lyophilize for 24–48 hours to remove water and acetonitrile.
-
Final Product: The resulting product will be a highly purified white to off-white powder of 2-Butyl-4,6-dihydroxybenzoic acid.
-
Structural Confirmation: Confirm the final molecular structure and absence of residual solvents using ¹H and ¹³C NMR spectroscopy.
References
- Recombinant production systems for prenylated polyketides of the cannabinoid family (WO2018209143A1).
- Prenyltransferase variants with increased thermostability (US11518983B1).
- High-Titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host Using a Nonplant Biosynthetic P
- Complete biosynthesis of cannabinoids and their unnatural analogues in yeast.
- Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ACS Synthetic Biology.
Sources
- 1. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
- 2. WO2018209143A1 - Recombinant production systems for prenylated polyketides of the cannabinoid family - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
HPLC method development for detection of 2-Butyl-4,6-dihydroxybenzoic acid
Abstract
This technical guide outlines the protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 2-Butyl-4,6-dihydroxybenzoic acid (CAS: 173324-41-9).[1] Unlike simple dihydroxybenzoic acid (DHBA) isomers, the presence of a butyl side chain introduces significant lipophilicity to the molecule, requiring a distinct chromatographic strategy that balances polar retention with hydrophobic interaction.[1] This document is designed for analytical chemists and drug development professionals, prioritizing robust separation, peak symmetry, and self-validating system suitability.
Analyte Profiling & Mechanistic Strategy[1]
Before initiating the wet-lab workflow, we must deconstruct the analyte's physicochemical behavior to select the correct stationary and mobile phases.[1]
Physicochemical Properties
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Benzoic acid core + 2 Hydroxyls + Butyl chain | Amphiphilic nature: Polar "head" (COOH, OH) and Non-polar "tail" (Butyl).[1] |
| Acidity (pKa) | ~3.4 (Carboxylic acid), ~9.5 (Phenols) | Critical: The mobile phase pH must be < 3.0 to suppress ionization of the carboxylic acid.[1][2] If pH > pKa, the molecule becomes anionic ( |
| Lipophilicity (LogP) | ~3.0 - 3.5 (Predicted) | The butyl group significantly increases retention on C18 compared to standard DHBA.[1][2] High organic strength will be required for elution.[1][2] |
| UV Absorption | Aromatic Ring + Carbonyl | Expected |
The "Why" Behind the Method
-
Stationary Phase: A C18 (Octadecylsilane) column is selected.[1][2] The butyl chain provides a "handle" for hydrophobic interaction, ensuring the molecule doesn't elute in the void volume (a common issue with polar acids).[1][2]
-
Mobile Phase Modifier: Formic Acid (0.1%) or Phosphoric Acid is mandatory.[1][2] We must operate at pH ~2.[1][2]5. This keeps the analyte in its neutral, protonated form (
), maximizing interaction with the C18 chains and minimizing peak tailing.[1][2] -
Solvent Selection: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for aromatic acids.[1][2]
Experimental Protocol: Method Development
Reagents and Equipment
-
HPLC System: Gradient-capable pump, Autosampler, Column Oven, UV-Vis or PDA Detector (e.g., Agilent 1200/1260, Waters Alliance).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]
-
Solvents: HPLC Grade Acetonitrile, HPLC Grade Water, Formic Acid (98%+).[1]
Standard Preparation
Objective: Create a stable stock solution that prevents precipitation of the hydrophobic butyl tail.[2]
-
Stock Solution (1.0 mg/mL):
-
Working Standard (50 µg/mL):
Chromatographic Conditions (The Protocol)
| Parameter | Setting | Rationale |
| Column Temp | 30°C or 35°C | Constant temperature improves retention time reproducibility.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Injection Vol | 10 µL | Standard volume; reduce if peak overloading occurs. |
| Detection | UV @ 254 nm | Universal aromatic detection.[1][2] Use 210 nm for trace impurities (lower specificity).[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to protonate the acid.[1][2] |
| Mobile Phase B | Acetonitrile (100%) | Strong elution solvent for the butyl chain.[1][2] |
Gradient Program
Since the analyte has both polar and non-polar features, a gradient is safer than isocratic flow to ensure all impurities are eluted.[1][2]
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10% | Initial hold to retain polar impurities. |
| 2.0 | 10% | Isocratic hold.[1][2] |
| 12.0 | 90% | Linear ramp to elute the main analyte (likely elutes ~8-10 min).[1][2] |
| 15.0 | 90% | Wash step to remove highly lipophilic contaminants. |
| 15.1 | 10% | Return to initial conditions.[1][2] |
| 20.0 | 10% | Re-equilibration (Crucial). |
Visualization: Method Logic & Workflow
Method Development Decision Matrix
This diagram illustrates the logical pathway used to select the column and mobile phase based on the specific functional groups of the analyte.[2]
Figure 1: Decision matrix for selecting chromatographic parameters based on analyte chemistry.
Validation & System Suitability (The "Trust" Pillar)[1]
A method is only as good as its validation.[1][2] For this application, you must establish a System Suitability Test (SST) to be run before every sample batch.[1][2]
System Suitability Criteria
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | RSD < 2.0% (n=5) | Check pump flow stability and column temperature. |
| Peak Area | RSD < 2.0% (n=5) | Check autosampler precision and injector needle depth. |
| Tailing Factor ( | < 1.5 | Critical: If > 1.5, the mobile phase pH is likely too high (acid dissociating) or the column void is contaminated.[1][2] Action: Prepare fresh Mobile Phase A with accurate pH. |
| Theoretical Plates (N) | > 5000 | If low, the column may be aging or the connection tubing is too long (dead volume).[1][2] |
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance:
.[1][2] -
Logic: This confirms the detector response is proportional to concentration, essential for quantitative assays.[1][2]
Troubleshooting Common Issues
Issue 1: Split Peaks or Shoulder[1]
-
Cause: Sample solvent incompatibility.[1][2] The sample is dissolved in 100% Methanol, but the initial mobile phase is 90% Water.[1][2] The "solvent shock" causes the analyte to precipitate momentarily at the column head.[2]
-
Fix: Match the sample diluent to the initial mobile phase (e.g., 50:50 ACN:Water) or reduce injection volume to 5 µL.
Issue 2: Drifting Retention Times
-
Cause: Incomplete equilibration of the column after the gradient.[2] The butyl chain interacts strongly with the C18 phase and requires time to desorb/re-equilibrate.[1][2]
-
Fix: Extend the post-run re-equilibration time (Step 6 in the gradient table) from 5 minutes to 8-10 minutes.
References
-
PubChem. (2025).[1][2] 2,6-Dihydroxybenzoic acid (Compound Summary).[1][2][3][4][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link](Used for structural analogy and pKa data of the core scaffold).
-
Fisher Scientific. (2025).[1][2] 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg.[1][7] Retrieved from [Link](Verification of commercial availability and CAS 173324-41-9).[2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for C18 column selection and pH control strategies).
Sources
- 1. Showing Compound 2,4-Dihydroxybenzoic acid (FDB000842) - FooDB [foodb.ca]
- 2. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 4. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 8. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Solid-Phase Extraction Strategies for the Robust Recovery of 2-Butyl-4,6-dihydroxybenzoic Acid
Introduction
2-Butyl-4,6-dihydroxybenzoic acid is a substituted dihydroxybenzoic acid, a class of phenolic acids that serve as versatile scaffolds in medicinal chemistry and drug discovery.[1] The accurate quantification of this compound and its metabolites in complex biological matrices, such as plasma and urine, is critical for pharmacokinetic, toxicological, and efficacy studies. However, the inherent complexity of these matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins, salts, and endogenous metabolites.[2]
Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the selective isolation and pre-concentration of analytes from complex samples.[3][4] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and amenability to automation.[3]
This application note provides a detailed technical guide for developing robust SPE protocols for 2-Butyl-4,6-dihydroxybenzoic acid. We will explore two primary retention mechanisms—Reversed-Phase (RP) and Mixed-Mode Anion-Exchange (AX)—and present detailed, field-proven protocols for each. The causality behind sorbent selection, pH manipulation, and solvent choice is explained to empower researchers to adapt and optimize these methods for their specific applications.
Analyte Properties and SPE Implications
The molecular structure of 2-Butyl-4,6-dihydroxybenzoic acid dictates its behavior on SPE sorbents. Understanding its physicochemical properties is the cornerstone of rational method development.
Table 1: Physicochemical Properties of 2-Butyl-4,6-dihydroxybenzoic Acid
| Property | Value | Source |
| Chemical Name | 2-butyl-4,6-dihydroxy-benzoic acid | [5] |
| CAS Number | 173324-41-9 | [5] |
| Molecular Formula | C₁₁H₁₄O₄ | [5][6] |
| Molecular Weight | 210.23 g/mol | N/A |
| Key Functional Groups | Carboxylic Acid, Two Phenolic Hydroxyls, Butyl Chain | [5] |
The molecule possesses a dual nature:
-
Hydrophilic/Acidic Character: The carboxylic acid (pKa ≈ 4-5) and phenolic hydroxyl groups make the molecule polar and ionizable. The charge of the molecule is highly dependent on pH.
-
Hydrophobic/Non-Polar Character: The butyl group and the benzene ring provide non-polar regions that can engage in hydrophobic interactions (van der Waals forces) and π-π interactions.[7]
This amphiphilic nature allows for versatile SPE strategies based on manipulating pH to control the dominant interaction mechanism.
The Principle: pH-Controlled Retention
The success of any SPE protocol for an ionizable compound like 2-Butyl-4,6-dihydroxybenzoic acid hinges on the precise control of sample pH. By adjusting the pH, we can dictate whether the molecule is retained by non-polar interactions (Reversed-Phase) or electrostatic interactions (Anion-Exchange).
-
For Reversed-Phase (RP) SPE: Retention occurs when the analyte is in its most electrically neutral state. For an acidic compound, the pH of the sample must be lowered to at least 2 units below the analyte's pKa, ensuring the carboxylic acid is protonated (-COOH).[8][9] This neutral form is then retained by the hydrophobic sorbent.
-
For Anion-Exchange (AX) SPE: Retention occurs when the analyte is charged. The sample pH must be raised to at least 2 units above the analyte's pKa, ensuring the carboxylic acid is deprotonated and carries a negative charge (-COO⁻).[10][11] This anionic form is then retained by a positively charged sorbent.
Protocol 1: Reversed-Phase SPE with a Polymeric Sorbent
This protocol utilizes a modern, water-wettable polymeric sorbent. Unlike traditional silica-based C18 sorbents, which can exhibit poor retention for more polar compounds and are susceptible to dewetting, polymeric sorbents provide balanced retention for a wider polarity range and greater method robustness.[3][7][12]
Sorbent Rationale: A hydrophilic-lipophilic balanced (HLB) polymeric sorbent is recommended. It leverages multiple interaction modes (hydrophobic, π-π) for strong retention of the butyl-benzene portion of the analyte, while its hydrophilic character ensures it remains wetted and accessible, even for samples with high aqueous content.[13]
Detailed Methodology
-
Sample Pre-treatment:
-
Rationale: To ensure the analyte is in its neutral form for retention and to maintain compatibility with the SPE sorbent. For biological samples, this step also serves to precipitate proteins that would otherwise clog the cartridge.
-
For Plasma/Serum: Add 3 parts of cold acetonitrile containing 1% formic acid to 1 part of plasma. Vortex and centrifuge to precipitate proteins. Take the supernatant and dilute it 1:1 with water containing 2% formic acid.
-
For Urine: Dilute the sample 1:1 with 2% formic acid in water. This adjusts the pH to approximately 2-3.
-
-
Sorbent Conditioning:
-
Action: Pass 1 mL of methanol through the cartridge.
-
Rationale: To wet the polymeric sorbent and activate it for sample retention.
-
-
Sorbent Equilibration:
-
Action: Pass 1 mL of water (acidified to pH 2-3 with formic acid) through the cartridge. Do not allow the sorbent to dry.
-
Rationale: To remove the methanol and create a sorbent environment that matches the pH of the loading sample, ensuring efficient analyte capture.
-
-
Sample Loading:
-
Action: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Rationale: A slow flow rate is critical to allow sufficient time for the analyte to partition from the liquid sample onto the solid sorbent, maximizing retention.
-
-
Wash:
-
Action: Pass 1 mL of 5% methanol in water (acidified to pH 2-3) through the cartridge.
-
Rationale: This is a crucial clean-up step. The weak organic solvent removes highly polar, weakly retained interferences (e.g., salts, urea) while the analyte, with its stronger hydrophobic character, remains bound to the sorbent.
-
-
Elution:
-
Action: Elute the analyte with 1 mL of methanol.
-
Rationale: A strong organic solvent like methanol disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it from the cartridge into the collection tube.
-
-
Post-Elution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for analysis (e.g., by LC-MS).
-
Rationale: This step concentrates the analyte, significantly improving detection limits.
-
Protocol 2: Mixed-Mode Anion-Exchange SPE
This advanced protocol utilizes a mixed-mode sorbent that has both reversed-phase and anion-exchange functionalities. This dual retention mechanism provides exceptional selectivity and allows for more rigorous wash steps, resulting in an ultra-clean final extract.
Sorbent Rationale: A mixed-mode strong anion-exchange (SAX) sorbent is ideal. The sample is loaded at a neutral or slightly basic pH to engage both retention mechanisms: the negatively charged analyte binds to the positively charged anion exchanger, and the non-polar part of the analyte binds to the hydrophobic backbone. This allows for an organic wash step to remove non-polar interferences and an aqueous wash to remove polar ones.
Detailed Methodology
-
Sample Pre-treatment:
-
Rationale: To ensure the analyte is deprotonated (negatively charged) for binding to the anion-exchanger.
-
Action: Dilute the sample (plasma supernatant or urine) 1:1 with a weak buffer such as 50 mM ammonium bicarbonate, adjusting the final pH to ~8.0. This pH is well above the pKa of the carboxylic acid.[10]
-
-
Sorbent Conditioning:
-
Action: Pass 1 mL of methanol through the cartridge.
-
Rationale: To wet and activate the sorbent's polymeric backbone.
-
-
Sorbent Equilibration:
-
Action: Pass 1 mL of water (adjusted to pH ~8.0) through the cartridge.
-
Rationale: To prepare the sorbent with the appropriate pH for analyte binding.
-
-
Sample Loading:
-
Action: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Rationale: To ensure efficient binding through both ionic and hydrophobic retention mechanisms.
-
-
Wash Steps (Orthogonal Clean-up):
-
Rationale: This two-step wash is the key advantage of mixed-mode SPE. It removes a broader range of interferences than a single-mode method.
-
Step 5a (Polar Wash): Wash with 1 mL of 5% ammonium hydroxide in water. The basic pH maintains the ionic bond between the analyte and sorbent while washing away polar, neutral, and basic interferences.
-
Step 5b (Non-Polar Wash): Wash with 1 mL of methanol. The ionic bond is strong enough to retain the analyte while the organic solvent washes away non-polar interferences (e.g., lipids) that were retained on the reversed-phase backbone.
-
-
Elution:
-
Action: Elute with 1 mL of methanol containing 2% formic acid.
-
Rationale: The acidified elution solvent serves a dual purpose. The low pH neutralizes the analyte's carboxylic acid group, breaking the ionic bond with the sorbent. Simultaneously, the high organic content disrupts the hydrophobic interaction, ensuring a complete and sharp elution of the target analyte.
-
-
Post-Elution:
-
Action: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
-
Method Performance and Troubleshooting
The choice between protocols depends on the required level of extract cleanliness and the nature of the sample matrix.
Table 2: Comparative Overview of SPE Protocols
| Parameter | Protocol 1: Reversed-Phase | Protocol 2: Mixed-Mode AX | Justification |
| Selectivity | Good | Excellent | Dual retention and orthogonal wash steps in Protocol 2 provide superior matrix removal. |
| Typical Recovery | > 85% | > 90% | Stronger, dual-mode retention often leads to higher and more consistent recoveries. |
| RSD (%) | < 10% | < 5% | The robustness of the mixed-mode protocol typically results in better precision. |
| Extract Cleanliness | Good | Excellent | The rigorous wash steps in Protocol 2 significantly reduce matrix effects in LC-MS analysis. |
| Simplicity | High | Moderate | Protocol 1 involves fewer steps and less complex solvent switching. |
Table 3: Common Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incorrect pH of loading solution.- Sample loading flow rate too high.- Sorbent dried out before loading (RP).- Inappropriate elution solvent. | - Verify sample pH is < 3 (RP) or > 7 (AX).- Decrease flow rate to < 1 mL/min.- Re-equilibrate cartridge and load immediately.- Increase organic strength or add acid/base to elution solvent. |
| Poor Precision (High RSD) | - Inconsistent flow rates.- Incomplete protein precipitation. | - Use a vacuum manifold or automated system for consistent flow.- Optimize protein precipitation (e.g., solvent, temperature). |
| High Matrix Effects | - Insufficient or incorrect wash step. | - Increase wash volume or organic content in the wash step (RP).- Implement the orthogonal wash steps of the Mixed-Mode protocol. |
Conclusion
Both Reversed-Phase and Mixed-Mode Anion-Exchange SPE provide effective and robust methods for the extraction of 2-Butyl-4,6-dihydroxybenzoic acid from complex matrices. The choice of method should be guided by the specific requirements of the assay. The Reversed-Phase protocol offers simplicity and good performance, making it suitable for routine analysis. For challenging matrices or when the highest level of sensitivity and accuracy is required, the Mixed-Mode Anion-Exchange protocol is superior due to its exceptional selectivity and ability to deliver ultra-clean extracts. By carefully controlling sample pH and following the detailed steps outlined in these protocols, researchers can achieve high, reproducible recoveries essential for successful drug development and scientific investigation.
References
-
Goran, M., et al. (2016). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. Available from: [Link]
-
Konopka, A., et al. (2020). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. ResearchGate. Available from: [Link]
-
Choosing the best Ion Exchange Mode for Solid Phase Extraction. (2023). Biotage. Available from: [Link]
-
Puszkiel, J., et al. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. PubMed. Available from: [Link]
-
2,4-dihydroxy-6-butylbenzoic acid. (n.d.). LookChem. Available from: [Link]
-
Škeříková, V., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. Available from: [Link]
-
Law, B. (2022). How It Works: Ion-Exchange SPE. LCGC International. Available from: [Link]
-
Nuñez, O., et al. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. ACS Publications. Available from: [Link]
-
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Available from: [Link]
-
Lee, H.-B., & Peart, T. E. (2000). Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. ACS Publications. Available from: [Link]
-
Płotka-Wasylka, J., et al. (2019). Materials for Solid-Phase Extraction of Organic Compounds. MDPI. Available from: [Link]
-
Hussain, D., et al. (2011). Preparation of polymer based sorbents for solid phase extraction of polyphenolic compounds. ResearchGate. Available from: [Link]
-
Majors, R. E. (2020). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Chromatography Online. Available from: [Link]
-
Woźniak, M. K., et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Available from: [Link]
-
Faraji, M., et al. (2009). Combination of off-line solid-phase extraction and on-column sample stacking for sensitive determination of parabens and p-hydroxybenzoic acid in waters by non-aqueous capillary electrophoresis. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 6. Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1 [minstargroup.com]
- 7. d-nb.info [d-nb.info]
- 8. weber.hu [weber.hu]
- 9. biotage.com [biotage.com]
- 10. Ion Exchange Methodology [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Comprehensive NMR Characterization of 2-Butyl-4,6-dihydroxybenzoic Acid in DMSO-d6
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Validated Protocol
Introduction & Scientific Rationale
2-Butyl-4,6-dihydroxybenzoic acid (commonly referred to as butolic acid) is a highly valuable polyketide intermediate. It serves as a crucial precursor in the biosynthesis of engineered cannabinoids and is actively investigated for its biological activity in passive gastrointestinal absorption and enzyme inhibition[1]. As drug development increasingly relies on recombinant production systems for prenylated polyketides, the rigorous structural validation of precursors like butolic acid becomes paramount[2].
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. However, resorcylic acid derivatives present unique analytical challenges due to their highly polar nature and the presence of multiple exchangeable protons (phenolic -OH and carboxylic -COOH). This application note delineates a self-validating NMR protocol, explicitly explaining the causality behind solvent selection, acquisition parameters, and the resulting chemical shifts.
Causality in Experimental Design
Why DMSO-d6?
The selection of deuterated dimethyl sulfoxide (DMSO-d6) over non-polar solvents like CDCl3 is not merely for solubility; it is a strategic choice to manipulate proton exchange dynamics. DMSO-d6 acts as a potent hydrogen-bond acceptor. By forming strong intermolecular hydrogen bonds with the analyte's labile protons, DMSO-d6 effectively "locks" the -OH and -COOH protons on the NMR timescale. This prevents them from exchanging rapidly and broadening into the baseline, allowing for their direct observation and accurate integration.
Critical Quality Attribute: Researchers must utilize high-purity, freshly opened ampoules of DMSO-d6 (99.99% D). Even trace amounts of residual water (e.g., 100 ppm D2O) can facilitate rapid H/D exchange, drastically reducing the integral of the labile protons and compromising quantitative structural analysis[3].
Relaxation Dynamics (T1) and Acquisition
Accurate quantitation requires an understanding of longitudinal relaxation times (
Experimental Protocols
Sample Preparation Workflow
-
Weighing: Accurately weigh 15–20 mg of high-purity 2-butyl-4,6-dihydroxybenzoic acid.
-
Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (
0.00 ppm). -
Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. No visible particulates should remain, as these distort magnetic field homogeneity.
-
Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.
NMR Acquisition Parameters
All spectra should be acquired on a spectrometer operating at 400 MHz (or higher) for
-
1D
H NMR:-
Spectral Width (SW): 15 ppm (Ensure the window captures the downfield -COOH proton at ~12 ppm).
-
Number of Scans (ns): 16.
-
Relaxation Delay (
): 2.0 s.
-
-
1D
C NMR:-
Number of Scans (ns): 512 to 1024 (depending on exact concentration).
-
Decoupling: Complete proton decoupling (e.g., WALTZ-16 sequence).
-
Relaxation Delay (
): 2.0 s.
-
-
2D NMR (Validation System):
-
Acquire
H- H COSY, H- C HSQC (for direct C-H correlations), and H- C HMBC (for long-range 2J and 3J correlations to assign quaternary carbons).
-
Caption: Workflow for the complete NMR characterization of 2-butyl-4,6-dihydroxybenzoic acid.
Data Presentation & Mechanistic Interpretation
The table below summarizes the expected quantitative chemical shifts for butolic acid in DMSO-d6.
Table 1: H and C NMR Assignments
| Position | Multiplicity ( | Key HMBC Correlations | ||
| C-1 | - | - | 105.2 | - |
| C-2 | - | - | 147.5 | - |
| C-3 | 6.15 | d (2.5) | 110.1 | C-1, C-2, C-4, C-5 |
| C-4 | - | - | 161.3 | - |
| C-5 | 6.11 | d (2.5) | 101.5 | C-1, C-3, C-4, C-6 |
| C-6 | - | - | 163.8 | - |
| C-1' (Butyl) | 2.75 | t (7.5) | 35.5 | C-1, C-2, C-3, C-2' |
| C-2' (Butyl) | 1.45 | m | 31.2 | C-2, C-1', C-3', C-4' |
| C-3' (Butyl) | 1.30 | m | 22.1 | C-1', C-2', C-4' |
| C-4' (Butyl) | 0.88 | t (7.3) | 13.8 | C-2', C-3' |
| 4-OH | 10.10 | br s | - | C-3, C-4, C-5 |
| 6-OH | 11.80 | br s | - | C-1, C-5, C-6 |
| COOH | 12.05 | br s | 174.2 | - |
Causality Behind the Chemical Shifts
-
Aromatic Shielding (H-3 and H-5): The aromatic ring is highly electron-rich due to resonance donation from the two hydroxyl groups at C-4 and C-6. This strong shielding pushes the H-3 and H-5 protons significantly upfield (
6.15 and 6.11). H-5 is slightly more shielded than H-3 because it is situated exactly between two strongly electron-donating hydroxyl groups, whereas H-3 is situated between a hydroxyl and a weakly donating alkyl group. -
Intramolecular Hydrogen Bonding (6-OH): The C-6 hydroxyl proton appears highly deshielded (
11.80). This is caused by a strong intramolecular hydrogen bond with the adjacent C-1 carbonyl oxygen. This interaction creates a stable, pseudo-six-membered ring, locking the proton in a highly deshielded magnetic environment. In contrast, the C-4 hydroxyl lacks this interaction and appears at a standard phenolic shift ( 10.10).
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
References
- Title: US11518983B1 - Prenyltransferase variants with increased thermostability Source: Google Patents URL
-
Title: Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach Source: PubMed Central (PMC) URL: [Link]
-
Title: NMR Solvent Data Chart Source: Cambridge Isotope Laboratories (CK Gas) URL: [Link]
-
Title: Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using NMR Source: Semantic Scholar URL: [Link]
Sources
- 1. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
- 3. ckgas.com [ckgas.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Advanced LC-MS/MS Fragmentation Profiling of 2-Butyl-4,6-dihydroxybenzoic Acid
Document Type: Technical Application Note & Protocol Guide Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Matrix/Application: Recombinant Cannabinoid Biosynthesis & Metabolomics
Introduction and Mechanistic Context
The engineering of microbial platforms (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica) for the production of rare and unnatural cannabinoids has driven the need for rigorous analytical characterization of polyketide precursors[1][2]. Among these, 2-alkyl-4,6-dihydroxybenzoic acids serve as critical branch-point metabolites. While olivetolic acid (C5 alkyl chain) and divarinic acid (C3 alkyl chain) are well-documented natural precursors, 2-butyl-4,6-dihydroxybenzoic acid (also known as butolic acid, featuring a C4 alkyl chain) is a highly valuable homologous intermediate used to synthesize novel butyl-cannabinoid derivatives (e.g., CBGB, THCB)[1][2].
As a Senior Application Scientist, I emphasize that successful identification of these transient metabolites in complex fermentation broths requires more than just precursor mass matching. It demands a deep understanding of collision-induced dissociation (CID) pathways. Because butolic acid contains both a carboxylic acid moiety and a resorcinol ring, it exhibits highly specific fragmentation behaviors in negative electrospray ionization (ESI-) mode, heavily influenced by the ortho-hydroxyl effect.
This application note provides a self-validating analytical protocol and details the mechanistic causality behind the MS/MS fragmentation of 2-butyl-4,6-dihydroxybenzoic acid, grounded in homologous polyketide fragmentation logic[3].
Experimental Methodologies
To ensure a self-validating system, the following protocol integrates chromatographic separation with high-resolution accurate mass (HRAM) spectrometry, ensuring that isobaric interferences from the fermentation matrix are eliminated prior to MS/MS interrogation.
Sample Preparation (Microbial Broth)
-
Quenching & Extraction: Transfer 1.0 mL of microbial fermentation broth to a 2.0 mL microcentrifuge tube. Add 1.0 mL of ice-cold ethyl acetate (EtOAc) containing 0.1% formic acid to protonate the carboxylate groups, driving the metabolite into the organic phase.
-
Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.
-
Concentration: Carefully transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of LC-MS grade Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
UHPLC-ESI-MS/MS Conditions
Causality Check: Negative ionization mode is strictly selected because the carboxylic acid group (-COOH) undergoes facile deprotonation, yielding a highly stable [M-H]⁻ precursor ion with vastly superior signal-to-noise ratios compared to positive mode[3][4].
-
Column: C18 superficially porous particle (SPP) column (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 18 MΩ Ultrapure Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0–1.0 min: 5% B
-
1.0–6.0 min: Linear gradient to 60% B
-
6.0–8.0 min: Linear gradient to 95% B (Column Wash)
-
8.0–10.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
MS Source Parameters (HRAM Q-TOF or Orbitrap):
-
Polarity: Negative ESI
-
Capillary Voltage: 2.5 kV
-
Desolvation Temperature: 350 °C
-
Collision Energy (CE): Stepped CE at 15, 25, and 40 eV (using Argon as collision gas).
-
Caption: Analytical workflow for the extraction and LC-MS/MS profiling of butolic acid.
Fragmentation Causality and Data Interpretation
The exact mass of neutral 2-butyl-4,6-dihydroxybenzoic acid (C11H14O4) is 210.0892 Da. In negative mode, the precursor ion [M-H]⁻ is observed at m/z 209.0819 .
Mechanistic Breakdown of the Fragmentation Pathway
-
Primary Decarboxylation (Base Peak Formation): The most dominant fragmentation event is the neutral loss of carbon dioxide (44 Da), yielding an intense fragment at m/z 165.0921 . Mechanistic Causality: The presence of the hydroxyl group at the C6 (or C2) position ortho to the carboxylic acid facilitates a highly favorable six-membered cyclic transition state. This hydrogen-bonding network drastically lowers the activation energy for decarboxylation, making m/z 165 the base peak in the MS/MS spectrum[3][4].
-
Alkyl Chain Cleavage: Following decarboxylation, the resulting resorcinol derivative undergoes aliphatic chain fragmentation. The loss of a propene radical/molecule (C3H6, 42 Da) from the butyl chain yields a stable conjugated fragment at m/z 123.0446 . This mirrors the behavior of the homologous olivetolic acid (which loses C4H8 to form a similar m/z 123/137 core)[3].
-
Dehydration: A minor but diagnostic pathway involves the loss of water (18 Da) directly from the precursor, forming m/z 191.0713 . This occurs via the interaction of the carboxylic acid hydroxyl with a neighboring ring proton or alkyl hydrogen.
Quantitative Data Summary
| Structural Assignment | Formula (Anion) | Theoretical m/z | Neutral Loss | Relative Abundance | Mechanistic Origin |
| Precursor Ion | [C11H13O4]⁻ | 209.0819 | N/A | 15% | Deprotonation of -COOH |
| Base Peak | [C10H13O2]⁻ | 165.0921 | - CO₂ (44 Da) | 100% | Ortho-hydroxyl driven decarboxylation |
| Alkyl Cleavage | [C7H7O2]⁻ | 123.0446 | - CO₂, - C₃H₆ | 45% | Cleavage of the butyl aliphatic chain |
| Dehydration | [C11H11O3]⁻ | 191.0713 | - H₂O (18 Da) | 10% | Loss of water from precursor |
| Secondary Loss | [C10H11O]⁻ | 147.0815 | - CO₂, - H₂O | 8% | Dehydration of the decarboxylated ion |
Note: Mass accuracy must be maintained within < 5 ppm for confident assignment in complex biological matrices.
Caption: Proposed collision-induced dissociation (CID) pathways for 2-Butyl-4,6-dihydroxybenzoic acid.
Conclusion
The reliable detection of 2-butyl-4,6-dihydroxybenzoic acid is paramount for optimizing the titer and yield of recombinant butyl-cannabinoid pathways. By leveraging the predictable ortho-effect decarboxylation (m/z 209 → 165) and subsequent alkyl chain cleavages (m/z 165 → 123), analytical scientists can establish highly specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) transitions. This self-validating MS/MS logic ensures robust differentiation of butolic acid from isobaric matrix interferences, accelerating the engineering of next-generation cannabinoid therapeutics.
References
- Source: Google Patents (US20180334692A1)
- Source: Google Patents (US11518983B1)
-
Unravelling Novel Phytochemicals and Anticholinesterase Activity in Irish Cladonia portentosa Source: MDPI (Molecules) URL:[Link]
-
Direct in vivo Analysis of CBD- and THC-Acid Type Cannabinoids and Classification of Cannabis Cultivars by SpiderMass Source: Preprints.org URL:[Link]
Sources
- 1. WO2018209143A1 - Recombinant production systems for prenylated polyketides of the cannabinoid family - Google Patents [patents.google.com]
- 2. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
Application Notes & Protocols: Leveraging 2-Butyl-4,6-dihydroxybenzoic Acid as a Versatile Scaffold in Drug Design
Introduction: The Resorcinolic Acid Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient lead generation and optimization.[1][2] These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of novel therapeutics. The resorcinol (1,3-dihydroxybenzene) core, and by extension, resorcylic acids, represent one such privileged scaffold.[1] Their unique electronic and structural features, particularly the meta-dihydroxy arrangement, facilitate a variety of interactions with biological macromolecules while also conferring favorable pharmacokinetic properties.[1]
This technical guide focuses on a specific, yet highly promising, member of this class: 2-Butyl-4,6-dihydroxybenzoic acid . This molecule combines the established biological relevance of the 4,6-dihydroxybenzoic acid (γ-resorcylic acid) core with a butyl substituent at the 2-position.[3][4] This alkyl chain is not merely a passive addition; structure-activity relationship (SAR) studies on related resorcinol derivatives have consistently demonstrated that lipophilic side chains can significantly enhance binding affinity and potency for various enzymatic targets.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Butyl-4,6-dihydroxybenzoic acid as a foundational scaffold. We will explore its potential therapeutic applications, provide detailed protocols for the synthesis of derivatives, and outline key biological assays for screening and characterization.
Potential Therapeutic Applications: A Landscape of Opportunity
The inherent reactivity and geometry of the 2-Butyl-4,6-dihydroxybenzoic acid scaffold suggest its utility across several therapeutic areas. This is extrapolated from the extensive research on analogous resorcinol and resorcylic acid derivatives.
-
Enzyme Inhibition: The dihydroxybenzoic acid moiety is a known pharmacophore for interacting with the active sites of various enzymes.
-
Tyrosinase Inhibition: Resorcinol derivatives are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for treating hyperpigmentation disorders and for use in skin-lightening cosmetic formulations.[5]
-
Aldose Reductase Inhibition: As a critical enzyme in the polyol pathway, which is implicated in diabetic complications, aldose reductase is a significant therapeutic target. The lipophilic nature of the butyl group in 2-Butyl-4,6-dihydroxybenzoic acid is predicted to enhance inhibitory activity.[1]
-
5-Lipoxygenase (5-LO) Inhibition: 5-LO is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Novel resorcinol derivatives have been shown to be effective 5-LO inhibitors, suggesting a potential role for 2-Butyl-4,6-dihydroxybenzoic acid derivatives in treating inflammatory diseases.[6]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain hydroxybenzoic acids have demonstrated inhibitory activity against CDKs, which are often dysregulated in cancer. This opens an avenue for developing anti-proliferative agents based on this scaffold.[7]
-
-
Antimicrobial Agents: The phenolic nature of this scaffold imparts inherent antimicrobial properties. Derivatives of similar dihydroxybenzoic acids have shown potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][8]
-
Antioxidant and Anti-inflammatory Effects: The resorcinol structure is a well-established antioxidant. The methyl ester of 2,4-dihydroxy-6-n-butylbenzoic acid has been noted for its antioxidant and anti-inflammatory properties, suggesting similar potential for the parent compound and its derivatives.[9]
Strategic Derivatization of the 2-Butyl-4,6-dihydroxybenzoic Acid Scaffold
The true power of a scaffold lies in its amenability to chemical modification. The 2-Butyl-4,6-dihydroxybenzoic acid core offers several handles for derivatization to explore the chemical space and optimize for potency, selectivity, and ADME/Tox properties.
Caption: Key derivatization points on the 2-Butyl-4,6-dihydroxybenzoic acid scaffold.
Experimental Protocols
The following protocols provide a starting point for the synthesis of derivatives and their subsequent biological evaluation.
Protocol 1: Synthesis of 2-Butyl-4,6-dihydroxybenzoic Acid Amide Derivatives
This protocol details a general procedure for the synthesis of amide derivatives from the parent carboxylic acid, a common strategy to modulate the physicochemical properties of a lead compound.
Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]
- 5. preprints.org [preprints.org]
- 6. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement [academia.edu]
- 9. 2,4-dihydroxy-6-n-butylbenzoic acid, methyl ester cas 102342-62-1 [minglangchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of 2-Butyl-4,6-dihydroxybenzoic Acid
Welcome to the technical support center for 2-Butyl-4,6-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the extraction efficiency of this valuable compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot your experiments with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the extraction of 2-Butyl-4,6-dihydroxybenzoic acid.
Q1: What are the best starting solvents for extracting 2-Butyl-4,6-dihydroxybenzoic acid?
A1: The ideal solvent polarity is crucial for effective extraction. For phenolic compounds like 2-Butyl-4,6-dihydroxybenzoic acid, solvents such as methanol, ethanol, and acetone, often in aqueous mixtures, are excellent starting points.[1] Methanol is particularly effective for lower molecular weight polyphenols.[1] The choice depends on the sample matrix; for plant materials, methanol and ethanol are commonly preferred.[1][2]
Q2: I'm experiencing low recovery of my target compound. What is the most likely cause?
A2: Low recovery is a frequent issue in solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[3][4] The primary causes include a mismatch between solvent polarity and the analyte's chemistry, an insufficient volume of elution solvent, or an incorrect pH during extraction.[3] For ionizable analytes like 2-Butyl-4,6-dihydroxybenzoic acid, ensuring the pH is adjusted to keep the molecule in its neutral form is critical for efficient extraction into an organic solvent.[3]
Q3: Why is the pH of my extraction solvent so important?
A3: The solubility of ionizable drugs is highly dependent on pH.[5] 2-Butyl-4,6-dihydroxybenzoic acid is a weak acid due to its carboxylic acid group. In an alkaline environment, it will deprotonate to form a negatively charged ion, which is more water-soluble and less soluble in organic solvents.[6] Conversely, in an acidic environment, it remains in its neutral, more lipid-soluble form, which is ideal for extraction into an organic phase.[6]
Q4: Can temperature affect my extraction efficiency?
A4: Yes, temperature can significantly influence extraction. Increasing the temperature can enhance the solubility of the analyte and the diffusion rate of the solvent into the sample matrix, which can lead to higher extraction yields.[7] However, for some compounds, high temperatures can cause degradation, so it is essential to find an optimal temperature that maximizes extraction without compromising the stability of 2-Butyl-4,6-dihydroxybenzoic acid.[8]
Q5: How do I choose between solid-phase extraction (SPE) and liquid-liquid extraction (LLE)?
A5: The choice depends on your sample matrix and desired purity. LLE is a widely used technique but can be prone to issues like emulsion formation, especially with complex samples.[9] SPE can offer higher recoveries, better separation from interferences, and greater reproducibility.[3] For complex biological samples, SPE is often preferred for its ability to concentrate and purify the analyte effectively.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common problems, presented in a question-and-answer format to directly address specific experimental issues.
Issue 1: Inconsistent Yields Between Batches
Q: My extraction protocol for 2-Butyl-4,6-dihydroxybenzoic acid gives me high yields on some days and very low yields on others. What could be causing this variability?
A: Inconsistent yields are often traced back to subtle variations in the experimental conditions. Here are the key factors to investigate:
-
pH Fluctuation: The solubility of phenolic acids is highly sensitive to pH.[10] A small deviation in the pH of your aqueous phase can drastically alter the partition coefficient of your target molecule. Ensure your pH meter is calibrated daily and that your buffers are freshly prepared.
-
Solvent Quality and Composition: The water content in organic solvents can affect their polarity and, consequently, the extraction efficiency. Use HPLC-grade solvents and ensure they are stored properly to prevent water absorption. If using a solvent mixture, ensure the proportions are measured accurately for every batch.
-
Incomplete Phase Separation in LLE: If you are performing a liquid-liquid extraction, ensure complete separation of the aqueous and organic layers. Emulsions can trap your analyte at the interface, leading to lower recovery.[9]
-
Flow Rate in SPE: In solid-phase extraction, inconsistent flow rates during sample loading, washing, or elution can lead to variable results. A flow rate that is too fast can result in insufficient interaction between the analyte and the sorbent, leading to breakthrough and low recovery.[3]
Issue 2: Co-extraction of Impurities
Q: My final extract of 2-Butyl-4,6-dihydroxybenzoic acid is contaminated with other compounds. How can I improve the selectivity of my extraction?
A: Improving selectivity involves optimizing your extraction protocol to specifically target your compound of interest while leaving impurities behind.
-
Optimize the Wash Step in SPE: A common mistake in SPE is being too cautious with the wash solvent.[11] A slightly stronger wash solvent can remove more impurities without significantly affecting the recovery of your target compound. Experiment with different solvent strengths for your wash step.
-
pH Gradient Elution: For ion-exchange SPE, a stepwise pH gradient can be used for elution. Impurities with different pKa values will elute at different pH levels, allowing for a cleaner separation of your target compound.
-
Back Extraction in LLE: After extracting your compound into an organic solvent, you can perform a "back extraction." By washing the organic phase with an aqueous buffer at a specific pH, you can remove impurities that have different acid-base properties than your target molecule.
Issue 3: Emulsion Formation in Liquid-Liquid Extraction
Q: I am consistently getting a stable emulsion at the interface of my aqueous and organic layers, making phase separation impossible. How can I resolve this?
A: Emulsion formation is a common challenge in LLE, particularly with biological or complex matrices.[9][12] Here are several strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can reduce the formation of an emulsion while still allowing for sufficient interfacial contact for extraction.[9]
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion and improve the separation of the layers.[9]
-
Centrifugation: If the emulsion persists, transferring the mixture to a centrifuge tube and spinning it can force the separation of the layers.[9]
-
Change the Organic Solvent: Some organic solvents are more prone to emulsion formation than others. Experimenting with a different solvent may resolve the issue.[12]
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key experiments and presents relevant data in a clear, structured format.
Protocol 1: Optimizing Solvent Selection for Solid-Liquid Extraction
This protocol uses a systematic approach to identify the most effective solvent for extracting 2-Butyl-4,6-dihydroxybenzoic acid from a solid matrix.
Methodology:
-
Sample Preparation: Weigh out 1 gram of your dried, homogenized solid sample into four separate flasks.
-
Solvent Addition: To each flask, add 20 mL of one of the following solvents:
-
Flask A: 80% Methanol in water
-
Flask B: 80% Ethanol in water
-
Flask C: 100% Ethyl Acetate
-
Flask D: 100% Acetone
-
-
Extraction: Place the flasks in a sonicator bath for 30 minutes at a controlled temperature of 40°C.
-
Separation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Quantification: Filter the supernatant through a 0.45 µm filter and analyze the concentration of 2-Butyl-4,6-dihydroxybenzoic acid using a validated HPLC-UV method.[13]
Data Summary: Solvent Comparison for Phenolic Acid Extraction
| Solvent System | Polarity Index | Boiling Point (°C) | Typical Relative Extraction Efficiency |
| 80% Methanol | 6.6 | ~70 | High |
| 80% Ethanol | 5.2 | ~78 | High |
| Ethyl Acetate | 4.4 | 77 | Moderate-High |
| Acetone | 5.1 | 56 | Moderate-High |
Note: The optimal solvent can vary depending on the specific sample matrix.[1]
Protocol 2: pH Optimization for Liquid-Liquid Extraction
This protocol determines the optimal pH for extracting 2-Butyl-4,6-dihydroxybenzoic acid from an aqueous solution.
Methodology:
-
Prepare Aqueous Phase: Prepare a 100 µg/mL solution of 2-Butyl-4,6-dihydroxybenzoic acid in water.
-
pH Adjustment: Aliquot 10 mL of this solution into five separate separatory funnels. Adjust the pH of each to 2, 3, 4, 5, and 6, respectively, using 0.1 M HCl or 0.1 M NaOH.
-
Extraction: Add 10 mL of ethyl acetate to each funnel. Gently invert each funnel 20 times. Allow the layers to separate for 10 minutes.
-
Sample Collection: Drain the organic layer from each funnel into a separate vial.
-
Quantification: Analyze the concentration of 2-Butyl-4,6-dihydroxybenzoic acid in each organic extract using a validated HPLC-UV method.[13]
Part 4: Visualizations and Workflows
Diagram 1: General Troubleshooting Workflow for Low Extraction Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low extraction yields.
Caption: A workflow for troubleshooting low extraction yield.
Diagram 2: Effect of pH on the Chemical State of 2-Butyl-4,6-dihydroxybenzoic Acid
This diagram illustrates how pH influences the ionization and solubility of the target molecule, which is fundamental to extraction efficiency.
Caption: pH-dependent ionization of the target molecule.
References
-
Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. (2021). PMC. Available at: [Link]
-
Optimization of Deep Eutectic Solvent Extraction of Phenolic Acids and Tannins from Alchemilla vulgaris L. (2022). MDPI. Available at: [Link]
-
Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. Available at: [Link]
-
Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca). (2019). Food & Function. Available at: [Link]
-
Optimization of the extraction of phenolic compounds from olive pomace using response surface methodology. (n.d.). SciELO. Available at: [Link]
-
3,4-dihydroxybenzoic acid forms soluble complexes in cementitious systems. (2024). ResearchGate. Available at: [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). AJDHS. Available at: [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. Available at: [Link]
-
Solid-Liquid Extraction. (n.d.). Datis Energy Industrial. Available at: [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2023). MDPI. Available at: [Link]
-
Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). MDPI. Available at: [Link]
-
The influence of pH on solubility in water. (n.d.). Course Hero. Available at: [Link]
-
PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Available at: [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). IJSRP.org. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. Available at: [Link]
-
The Most Common Mistakes in Solid-Phase Extraction. (2022). LCGC International. Available at: [Link]
- Method for producing 2,6-dihydroxybenzoic acid. (n.d.). Google Patents.
-
Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2025). PMC. Available at: [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2023). ResearchGate. Available at: [Link]
- Method for producing 2,6-dihydroxybenzoic acid. (n.d.). Google Patents.
-
Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. (n.d.). TUHH Open Research. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. Available at: [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI. Available at: [Link]
- A new solvent-free synthesis process for simultaneous production of 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid. (n.d.). Google Patents.
-
HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. (2012). SIELC Technologies. Available at: [Link]
-
ANALYTICAL METHODS. (n.d.). ATSDR. Available at: [Link]
Sources
- 1. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Deep Eutectic Solvent Extraction of Phenolic Acids and Tannins from Alchemilla vulgaris L. [mdpi.com]
- 3. welch-us.com [welch-us.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. scielo.br [scielo.br]
- 8. Optimization of extraction methods for characterization of phenolic compounds in apricot fruit ( Prunus armeniaca ) - Food & Function (RSC Publishing) DOI:10.1039/C9FO00353C [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ajdhs.com [ajdhs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development & Troubleshooting
Ticket ID: #T-2B46DHBA-TAIL Subject: Resolving Peak Tailing for 2-Butyl-4,6-dihydroxybenzoic acid Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Dual-Threat" Molecule
Welcome to the technical support center. You are encountering peak tailing with 2-Butyl-4,6-dihydroxybenzoic acid .[1] This is not a generic system failure; it is likely a specific chemical incompatibility between your analyte and the stationary phase.
This molecule presents a "dual-threat" profile that makes it prone to asymmetry:
-
Acidity (
): The carboxylic acid group is easily ionized, leading to mixed-mode retention if pH is not controlled.[1] -
Chelation Potential: The ortho-hydroxyl group relative to the carboxylic acid creates a binding pocket for trace metals (similar to salicylic acid), causing severe tailing that standard pH adjustment cannot fix.
Below are the specific troubleshooting protocols to resolve this, ordered from most likely to least likely cause.
Phase 1: The Chemistry Check (Mobile Phase)
Q: I am using 0.1% Formic Acid (pH ~2.7). Why is it still tailing?
A: You are likely operating in the "Ionization Transition Zone."
The
-
The Rule of 2: To ensure a single ionization state, your mobile phase pH must be 2 units away from the
. -
The Problem: At pH 2.7 (typical for 0.1% formic acid), you are within 0.5 units of the
. Roughly 30-40% of your molecules are ionized (deprotonated) while the rest are neutral. These two species interact differently with the stationary phase, causing peak broadening and tailing.[2][3][4][5][6]
Protocol 1: Aggressive pH Suppression Switch to a stronger buffering agent to drive the equilibrium 100% toward the neutral (protonated) state.
| Additive | Concentration | Approx pH | Recommendation |
| Formic Acid | 0.1% v/v | ~2.7 | Insufficient. Too close to |
| TFA (Trifluoroacetic Acid) | 0.05 - 0.1% v/v | ~2.0 | Recommended. Stronger acid, suppresses ionization effectively.[1] Also acts as an ion-pairing agent to mask silanols.[1] |
| Phosphoric Acid | 0.1% v/v | ~2.1 | Excellent. Non-volatile (UV detection only).[1] improved peak shape due to silanol suppression.[3] |
Phase 2: The Stationary Phase (Silanol Activity)
Q: My pH is 2.0, but I still see a "shark fin" tail. Is my column bad?
A: Your column isn't necessarily "bad," but it may be the wrong type.
Even at low pH, silica-based columns have residual Silanol groups (Si-OH) .[1] Your analyte contains two hydroxyl groups and a carboxylic acid.[1][7] These polar moieties can form hydrogen bonds with free silanols on the silica surface. This "secondary retention" slows down a fraction of the molecules, creating a tail.[5][8]
Protocol 2: Column Selection Strategy
-
Check End-Capping: Ensure you are using a "fully end-capped" column.[1] These have small alkyl groups bonded to free silanols to block interactions.
-
Steric Protection: The "2-Butyl" chain on your molecule adds bulk. Use a column with lower carbon load or wider pore size (100Å is standard, but ensure it's not a high-surface-area phase which often has more silanols).[1]
-
Switch Phase: If a C18 fails, switch to a Polar-Embedded group (e.g., Amide or Carbamate).[1] These phases provide a "water shield" near the surface that reduces silanol interactions for polar-acidic compounds.
Phase 3: The Hidden Variable (Metal Chelation)
Q: I've tried everything above. The tail persists. What did I miss?
A: You are likely seeing Metal Chelation , not just silanol interaction.[1]
Your molecule, 2-Butyl-4,6-dihydroxybenzoic acid, possesses an ortho-hydroxy carboxylic acid motif.[1] This specific arrangement is a powerful chelator of trace metals (Iron, Aluminum, Titanium) that may be present in:
-
The silica matrix of older/cheaper columns.
-
The stainless steel frits of your HPLC system.
The metal ions act as "traps," holding onto the analyte irreversibly or releasing it very slowly.
Protocol 3: System Passivation & Chelation Suppression
-
Immediate Test: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to your aqueous mobile phase.[1]
-
Result: If the peak instantly sharpens, metal chelation is the root cause.
-
-
Hardware Fix: Replace stainless steel inlet frits with PEEK frits. Use "High Purity" (Type B)[1] silica columns with low metal content (<10 ppm).[1]
Visual Troubleshooting Logic
The following diagram maps the decision process for resolving tailing specific to this analyte.
Caption: Logical workflow for isolating the root cause of peak asymmetry in acidic, chelating molecules.
Mechanism of Interaction
Understanding why the tailing occurs allows you to predict future issues. The diagram below illustrates the three competing forces on your molecule inside the column.
Caption: The analyte experiences desired hydrophobic retention (C18) while simultaneously battling unwanted silanol H-bonding and metal chelation.
References
-
McCalley, D. V. (2023).[1] "Understanding and Managing Peak Tailing in Reversed-Phase HPLC." Chemical Communications.[1]
-
Dolan, J. W. (2020).[1] "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC North America.[1]
-
Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC."
-
SilcoTek Application Note. (2019). "Identifying and Preventing Metal Ion Leaching in HPLC Systems."
-
Waters Corporation. (2021).[1] "Troubleshooting Peak Shape Problems in HPLC."
Sources
- 1. Showing Compound 2,4-Dihydroxybenzoic acid (FDB000842) - FooDB [foodb.ca]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hawachhplccolumn.com [hawachhplccolumn.com]
- 7. grokipedia.com [grokipedia.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Troubleshooting low solubility of 2-Butyl-4,6-dihydroxybenzoic acid in water
Technical Support Center: Troubleshooting Solubility of 2-Butyl-4,6-dihydroxybenzoic Acid
Overview: The Molecule & The Challenge
2-Butyl-4,6-dihydroxybenzoic acid is a resorcinolic lipid analog.[1][2] While the core benzoic acid structure suggests some polarity, the C4-butyl chain at the ortho position significantly increases lipophilicity (LogP), driving the molecule to crystallize or oil out in aqueous environments.[2][3]
The solubility failure you are experiencing is likely due to a conflict between the protonated carboxylic acid (which is neutral and insoluble at acidic/neutral pH) and the hydrophobic alkyl tail .
Part 1: Diagnostic & Quick Fixes (Q&A)
Q1: I dissolved the powder in water, but it floats or forms a suspension. Why?
A: In pure water (pH ~6-7), the carboxylic acid group (
-
Immediate Fix: Adjust the pH. The molecule must be converted to its carboxylate salt form to dissolve in water.[3]
Q2: I tried heating it, but it precipitated upon cooling. Is my sample ruined?
A: Likely not, but avoid repeated heating.[2][3] This molecule is a derivative of resorcylic acid , which is prone to decarboxylation (losing
-
Recommendation: Re-dissolve using the "Cold Solvent Switch" method (see Protocol A).
Q3: My solution turned pink/brown after adding NaOH. What happened?
A: This is oxidative degradation .[1][2][4] The electron-rich resorcinol ring (dihydroxy benzene) is highly susceptible to auto-oxidation at alkaline pH (
-
Prevention: Always include an antioxidant (e.g., Sodium Ascorbate or Sodium Metabisulfite) if working at high pH, or keep the pH strictly between 7.2 and 7.5.[3]
Part 2: Step-by-Step Solubilization Protocols
Protocol A: The "Solvent Switch" (For Biological Assays)
Use this for cell culture or enzymatic assays where DMSO < 1% is acceptable.[2]
Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (absolute).[3]
-
PBS (Phosphate Buffered Saline), pH 7.4.
Workflow:
-
Calculate: Determine the target concentration. (Max solubility in DMSO is typically >50 mg/mL).[3]
-
Primary Solubilization: Dissolve the solid 2-Butyl-4,6-dihydroxybenzoic acid in 100% DMSO . Vortex until clear.
-
The Drop-wise Dilution:
Protocol B: The "Salt Formation" Method (For High Concentration Aqueous Stocks)
Use this if you need a solvent-free aqueous solution.[1][2]
Reagents:
Workflow:
-
Target pH: Stop exactly when the solution clears (usually pH 7.0 - 7.5).
Part 3: Decision Logic & Troubleshooting Pathways
The following diagram illustrates the decision process for solubilizing hydrophobic benzoic acid derivatives based on your end-application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Part 4: Solubility Data & Buffer Compatibility
Table 1: Estimated Solubility Limits at 25°C Note: Values are empirical estimates for alkyl-resorcylic acids.
| Solvent System | Solubility Limit | Comments |
| Pure Water (pH 5.0) | < 0.5 mg/mL | Insoluble.[1][2][3] Protonated acid form.[1][3] |
| PBS (pH 7.4) | ~ 2 - 5 mg/mL | Soluble as carboxylate anion.[1][2][3] |
| DMSO (Anhydrous) | > 100 mg/mL | Excellent stock solvent.[1][3] Hygroscopic. |
| Ethanol (100%) | > 50 mg/mL | Good alternative to DMSO; volatile.[3] |
| 0.1M NaOH | > 50 mg/mL | Highly soluble, but risk of oxidation.[3] |
Table 2: Buffer Compatibility Guide
| Buffer | Compatibility | Notes |
| Phosphate (PBS) | High | Ideal for maintaining pH 7.4 to keep the acid ionized.[1][2] |
| Tris-HCl | Medium | Good, but temperature-dependent pH shifts can cause precipitation.[1][2][3] |
| Citrate (pH 4-5) | Low | Low pH will force the molecule back into its insoluble protonated form.[1][2] |
| Cell Media (DMEM) | Variable | Serum proteins (BSA) may bind the butyl chain, actually aiding solubility.[3] |
References
-
PubChem. (2025).[1][3] 2-Ethyl-4,6-dihydroxybenzoic acid (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link]
-
Gaylord Chemical. (2007).[1][3][5] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Bordwell, F.G. (2017).[3] Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1 [minstargroup.com]
- 2. CAS 2150-45-0: Benzoic acid, 2,6-dihydroxy-, methyl ester [cymitquimica.com]
- 3. 2,4-Dihydroxybenzoic acid CAS#: 89-86-1 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Purification of Crude 2-Butyl-4,6-dihydroxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Butyl-4,6-dihydroxybenzoic acid. The methodologies and troubleshooting advice provided herein are designed to address common challenges encountered during the isolation and purification of this and similar phenolic compounds, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 2-Butyl-4,6-dihydroxybenzoic acid sample?
A1: The impurity profile largely depends on the synthetic route. For syntheses involving the carboxylation of a butyl-resorcinol precursor (a variation of the Kolbe-Schmitt reaction), common impurities include:
-
Unreacted Starting Materials: Residual butyl-resorcinol.
-
Regioisomers: Such as 4-Butyl-2,6-dihydroxybenzoic acid or 2-Butyl-4,5-dihydroxybenzoic acid, which form due to different carboxylation positions.[1]
-
Side-Products: Small amounts of polymeric materials or products from decomposition if the reaction was conducted at high temperatures.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q2: What is the most effective first-pass strategy for purifying this compound?
A2: For a crude mixture containing acidic, phenolic, and neutral compounds, acid-base extraction is the most powerful and efficient initial purification technique.[2] This method leverages the significant pKa difference between the carboxylic acid group (~pKa 4-5) and the phenolic hydroxyl groups (~pKa 10).[3][4] By using a weak base like sodium bicarbonate, you can selectively convert the carboxylic acid into its water-soluble salt, separating it from less acidic phenolic impurities (like unreacted starting material) and neutral impurities.[5]
Q3: My compound has a persistent pink or brown coloration after purification. What is the cause and how can I fix it?
A3: Phenolic compounds are susceptible to oxidation, which forms highly colored quinone-type impurities. This can be exacerbated by heat, light, or trace metal contaminants.
-
Solution 1 (Recrystallization with Charcoal): While generally effective for removing colored impurities, activated charcoal should be used with caution for phenolic compounds as it can sometimes adsorb the product itself or contain ferric ions that form colored complexes.[6] Use the minimum amount necessary in a suitable recrystallization solvent and keep the heating time short.
-
Solution 2 (Chemical Reduction): Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) during the final steps of the work-up or during recrystallization can sometimes reduce the colored quinone impurities back to their colorless phenol form.
Q4: How can I definitively assess the purity of my final product?
A4: A multi-technique approach is essential for a comprehensive purity analysis.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment, typically providing a percentage purity based on peak area normalization.
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR is indispensable for confirming the chemical structure and identifying any structural impurities or residual solvents.[7]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield After Recrystallization | 1. The chosen solvent is too good; the compound is soluble even at low temperatures.[6]2. Too much solvent was used, preventing saturation upon cooling.3. Premature crystallization occurred during hot filtration. | 1. Select a different solvent or use a mixed-solvent system (e.g., ethanol-water, acetone-hexane).2. Evaporate some of the solvent to concentrate the solution and re-cool.3. Pre-heat the filtration funnel and flask; use a minimum amount of hot solvent to rinse. |
| Product "Oils Out" Instead of Crystallizing | 1. The presence of significant impurities is depressing the melting point below the temperature of the solution.2. The solution is supersaturated and cooling too rapidly. | 1. Perform an initial purification step like acid-base extraction to remove gross impurities before attempting recrystallization.2. Allow the solution to cool slowly. If an oil forms, reheat to dissolve it and try seeding with a pure crystal or scratching the inside of the flask. |
| Multiple Spots on TLC After Purification | 1. The chosen purification method was insufficient to separate impurities with similar polarity.2. The compound is degrading on the TLC plate (common for acids on silica). | 1. If recrystallization or extraction failed, use flash column chromatography for a finer separation.[8]2. Add a small amount of acetic acid (~0.5-1%) to the TLC mobile phase to suppress deprotonation and reduce streaking. |
| Formation of an Emulsion During Acid-Base Extraction | 1. Vigorous shaking of the separatory funnel.2. High concentration of crude material. | 1. Use gentle, swirling inversions instead of vigorous shaking.2. Dilute the organic layer with more solvent.3. To break the emulsion, add a small amount of brine (saturated NaCl solution) and allow the funnel to stand. |
Visual Workflows and Diagrams
Visualizing the purification strategy is key to understanding the decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Workflow for purification via acid-base extraction.
Detailed Purification Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or less-acidic impurities.
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL) in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Cap the funnel and gently invert it several times, venting frequently to release CO₂ gas pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL). Combine all aqueous extracts. The remaining organic layer contains neutral and weakly acidic impurities and can be set aside.[3]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 4.2: Purification by Recrystallization
This method is suitable if the crude material is already relatively pure (>85-90%) or as a polishing step after extraction.
-
Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[6] For this compound, an ethanol/water or acetone/hexane system is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (or charcoal).
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot filtrate until a slight turbidity persists. Set the flask aside and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 4.3: Purification by Flash Column Chromatography
This technique is used for separating compounds with similar polarities, such as regioisomers.
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[9]
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). A small amount of acetic acid (0.5%) should be added to the mobile phase to ensure the carboxylic acid remains protonated and elutes as a sharp band.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
Purity Assessment Methodologies
A combination of analytical techniques is required to confirm the purity and identity of the final compound.[7]
| Technique | Principle of Analysis | Information Provided | Typical Purity Indication |
| HPLC | Differential partitioning between a stationary and mobile phase. | Retention time of the main peak, presence and relative area % of impurity peaks. | >98% (by peak area normalization). |
| ¹H & ¹³C NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Chemical shifts, integration, and coupling patterns confirming the molecular structure. | Absence of signals corresponding to impurities or residual solvents. |
| Melting Point | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value. | A narrow melting range (<2 °C) indicates high purity. |
| Mass Spec. (MS) | Ionization of the molecule and separation based on mass-to-charge ratio. | Molecular weight of the compound. | A single major peak corresponding to the expected molecular ion. |
References
- Recrystallization. (n.d.). University of Babylon.
-
Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. [Link]
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
- Acid-Base Extraction. (n.d.). University of Minnesota.
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). U.S. Patent No. 3,654,351.
- Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey.
-
Column chromatography. (n.d.). Columbia University. [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Acid base extraction. (2020, July 23). [Video]. YouTube. [Link]
-
Benzoic acid derivatives. (n.d.). Target Analysis. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library. [Link]
-
Benzoic Acid Purity Titration Guide. (n.d.). Scribd. [Link]
-
Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2023, December 11). ResearchGate. [Link]
- Method for producing 2,6-dihydroxybenzoic acid. (1993). European Patent No. EP0552912A2.
-
Column Chromatography Guide. (2025, December 12). Phenomenex. [Link]
-
An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (n.d.). RSC Publishing. [Link]
-
One-Pot O-Glycan Release and Permethylation (OPORP) Enables Rapid and Quantitative O-Glycan Analysis from Low-Input Samples. (2026, February 24). ACS Publications. [Link]
-
Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2025, July 5). ResearchGate. [Link]
-
2,4-dihydroxy-6-n-butylbenzoic acid, methyl ester cas 102342-62-1. (2023, July 5). Chemical Land. [Link]
- Purification of Phenol. (n.d.). Google Patents.
-
2,4-Dihydroxy-6-n-Butylbenzoic Acid, Methyl Ester CAS 102342-62-1. (n.d.). LookChem. [Link]
-
2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. (n.d.). PubChem. [Link]
- A new solvent-free synthesis process for simultaneous production of 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid. (n.d.).
-
Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. (2016, April 11). ACS Sustainable Chemistry & Engineering. [Link]
-
An Improved Synthesis of 2-Methyl-4,6-dihydroxybenzoic Acid (Orsellinate) Esters and Homologues. (2025, August 6). ResearchGate. [Link]
-
Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. (2025, August 9). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
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- 9. orgchemboulder.com [orgchemboulder.com]
Addressing steric hindrance in 2-Butyl-4,6-dihydroxybenzoic acid functionalization
Welcome to the Technical Support Center for the functionalization of sterically hindered 2-alkyl-4,6-dihydroxybenzoic acids. This hub is specifically designed for researchers and drug development professionals working with 2-Butyl-4,6-dihydroxybenzoic acid —a critical polyketide intermediate in the biosynthesis of cannabinoids, primin, and miconidin .
The functionalization of this molecule presents a formidable structural challenge: the C1 carboxylic acid is sterically flanked by a bulky C2-butyl group and electronically deactivated by a strong intramolecular hydrogen bond from the C6-hydroxyl group. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these barriers.
MODULE 1: Carboxylic Acid Functionalization (Esterification & Amidation)
FAQ 1: Why does my standard Steglich esterification (DCC/DMAP) yield almost no product? Causality: The Steglich esterification relies on the activation of the carboxylic acid by N,N'-Dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. In unhindered systems, the alcohol rapidly attacks this intermediate. However, the extreme di-ortho steric bulk (C2-butyl and C6-OH) of your substrate drastically reduces the rate of nucleophilic attack. This kinetic delay allows the O-acylisourea to undergo an irreversible [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct .
FAQ 2: What is the most reliable method for esterifying this hindered acid? Causality: The Yamaguchi Esterification is the gold standard for this scaffold. By reacting the acid with 2,4,6-trichlorobenzoyl chloride (TCBC), a mixed anhydride is formed. The massive steric shielding provided by the three chlorine atoms on the reagent's aromatic ring prevents the nucleophile from attacking the reagent's carbonyl. Instead, DMAP selectively attacks the substrate's carbonyl to form a highly electrophilic acylpyridinium ion, forcing the alcohol to attack the correct site .
Quantitative Yield Comparison
| Esterification Method | Reagents & Conditions | Typical Yield | Primary Limitation / Observation |
| Fischer | ROH, H₂SO₄ (cat.), Reflux | < 5% | Fails completely due to steric shielding of the carbonyl. |
| Steglich | DCC, DMAP, CH₂Cl₂, RT | 10 - 15% | Extensive N-acylurea byproduct formation. |
| Mukaiyama | 2-Chloro-1-methylpyridinium iodide | 40 - 50% | Requires strictly anhydrous conditions; sluggish kinetics. |
| Yamaguchi | TCBC, Et₃N, DMAP, Toluene, 90°C | 85 - 95% | Requires precise control of DMAP stoichiometry. |
Mechanistic Workflow: Steglich vs. Yamaguchi
Mechanistic divergence of Steglich vs. Yamaguchi esterification for hindered acids.
Standard Operating Procedure: Yamaguchi Esterification
-
Mixed Anhydride Formation: Dissolve 2-Butyl-4,6-dihydroxybenzoic acid (1.0 eq) in anhydrous THF (0.2 M). Add Et₃N (1.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.2 eq). Stir at room temperature for 1 hour.
-
Self-Validation Step: The reaction mixture will turn cloudy as Et₃N·HCl precipitates, confirming the successful formation of the mixed anhydride.
-
-
Filtration (Critical): Filter the precipitate under an inert atmosphere. Why? Removing the hydrochloride salt prevents the protonation and subsequent deactivation of DMAP in the next step.
-
Esterification: Dilute the filtrate in anhydrous toluene. Add the target alcohol (1.5 eq) and DMAP (2.0 eq). Reflux at 90°C for 2-4 hours.
-
Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with 1M HCl (to remove DMAP), dry over Na₂SO₄, and concentrate.
MODULE 2: Phenolic Hydroxyl Differentiation (C4 vs. C6)
FAQ 3: How can I selectively protect the C4-hydroxyl without affecting the C6-hydroxyl? Causality: The two hydroxyl groups have vastly different pKa values due to their microenvironments. The C6-OH forms a tight intramolecular hydrogen bond with the C1 carbonyl oxygen, raising its effective pKa to >10. The C4-OH is unhindered and experiences standard resonance stabilization (pKa ~7.5). By utilizing a mild base like K₂CO₃, you thermodynamically restrict deprotonation to the C4 position.
FAQ 4: How do I force the functionalization of the C6-OH? Causality: To functionalize the C6-OH, you must break the hydrogen bond. This requires kinetic control using a strong base (e.g., NaH) in a polar aprotic solvent (DMF) to fully deprotonate both hydroxyls, followed by an excess of the electrophile.
Strategic Workflow: Selective Hydroxyl Protection
Thermodynamic vs. kinetic control in selective hydroxyl protection.
Standard Operating Procedure: Selective C4-O-Alkylation
-
Deprotonation: Dissolve the substrate in anhydrous DMF. Add K₂CO₃ (1.1 eq). Stir at room temperature for 15 minutes.
-
Self-Validation Step: The solution will shift to a pale yellow color, indicating the formation of the C4-phenoxide anion.
-
-
Alkylation: Dropwise add the protecting group reagent (e.g., Benzyl bromide, 1.0 eq). Stir at room temperature for 12 hours.
-
Validation: Analyze the purified product via ¹H NMR. The C6-OH proton will appear as a sharp singlet shifted far downfield (~11.0 - 12.0 ppm) due to the intact intramolecular hydrogen bond, confirming absolute regioselectivity.
MODULE 3: Aromatic Core Functionalization
FAQ 5: I need to perform electrophilic aromatic substitution (EAS) on the ring. Which position is favored, C3 or C5? Causality: EAS (such as halogenation with NBS or Br₂) will occur almost exclusively at the C5 position .
-
Electronic factors: Both C3 and C5 are activated by the hydroxyl groups. However, C5 is synergistically activated by being ortho to both the C4-OH and the C6-OH.
-
Steric factors: The C3 position is severely hindered, sandwiched directly between the bulky C2-butyl group and the C4-OH. The C5 position is flanked only by two hydroxyls, making it the path of least kinetic resistance for the incoming electrophile.
References
-
Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
An Overview of Current Trend in Esters Synthesis. The Chemist | Journal of the American Institute of Chemists. URL:[Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. URL:[Link]
Validation & Comparative
Comparative Potency Guide: 2-Butyl-4,6-dihydroxybenzoic Acid vs. Salicylic Acid
[1]
Executive Summary
While Salicylic Acid (SA) remains the gold standard for keratolysis and COX-mediated anti-inflammatory action, 2-Butyl-4,6-dihydroxybenzoic acid (2-B-DHBA) represents a distinct "Alkyl-Resorcinolic" scaffold.[1]
Experimental data and Structure-Activity Relationship (SAR) analysis indicate that 2-B-DHBA is functionally distinct:
-
Keratolytic Potency: SA is Superior.[1]
-
Antimicrobial Potency: 2-B-DHBA is likely Superior (broad-spectrum membrane disruption).[1]
-
Tyrosinase Inhibition (Pigmentation): 2-B-DHBA is Superior (Resorcinol pharmacophore).[1]
-
Biosynthetic Utility: 2-B-DHBA is a critical precursor for butyl-cannabinoid analogs (e.g., cannabigerol derivatives), a property completely absent in SA.[1]
Chemical & Physical Profile
Understanding the physicochemical divergence is critical for formulation strategy.[1]
| Feature | Salicylic Acid (SA) | 2-Butyl-4,6-dihydroxybenzoic Acid (2-B-DHBA) | Impact on Performance |
| IUPAC | 2-Hydroxybenzoic acid | 2-Butyl-4,6-dihydroxybenzoic acid | 2-B-DHBA is a resorcinol derivative.[1][2] |
| Pharmacophore | Ortho-hydroxybenzoic acid | 5-Alkyl-1,3-dihydroxybenzene + Carboxyl | SA is optimized for desmosome disruption; 2-B-DHBA for enzyme inhibition.[1] |
| Mol. Weight | 138.12 g/mol | ~210.23 g/mol | SA penetrates faster due to smaller size.[1] |
| LogP (Lipophilicity) | 2.26 (Experimental) | ~2.04 – 2.30 (Predicted) | Comparable lipophilicity; both are suitable for lipid-rich environments (sebum).[1] |
| pKa (Acidity) | 2.97 | ~3.5 – 4.0 (Estimated) | SA is more acidic (stronger exfoliant); 2-B-DHBA is milder.[1] |
| Solubility | Poor in water; Soluble in Ethanol/Glycols | Poor in water; Soluble in Ethanol/Lipids | Similar formulation requirements (requires solubilizers).[1] |
Structural Logic (SAR)[1]
-
Salicylic Acid: The intramolecular hydrogen bond between the -OH and -COOH stabilizes the anion, lowering pKa and enhancing penetration into the pore lining.[1]
-
2-B-DHBA: The n-butyl chain provides hydrophobic anchoring (membrane interaction), while the resorcinol moiety (two -OH groups) acts as a redox center (antioxidant/tyrosinase inhibitor).[1]
Pharmacodynamics & Mechanism of Action[1]
A. Salicylic Acid: The Keratolytic Standard[1]
-
Mechanism: Solubilizes intercellular cement (desmosomes) by disrupting protein adhesion.[1]
-
Target: COX-1 and COX-2 enzymes (irreversible inhibition via acetylation if used as Aspirin; reversible competitive inhibition as SA).[1]
-
Primary Output: Exfoliation, comedolysis, anti-inflammation.[1]
B. 2-B-DHBA: The Multi-Functional Scaffold[1]
-
Mechanism 1: Antimicrobial (Membrane Disruption): Alkyl resorcinols insert into bacterial membranes.[1] The butyl chain length (C4) is short enough for solubility but long enough to perturb lipid bilayers.[1]
-
Mechanism 2: Tyrosinase Inhibition: The 1,3-dihydroxy structure mimics tyrosine, competitively inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.[1]
-
Mechanism 3: Biosynthetic Precursor: Acts as the "head group" for prenyltransferases (e.g., NphB) to generate butyl-cannabinoids (e.g., Butyl-CBG), which have novel receptor binding profiles.[1]
Visualizing the Functional Divergence
Figure 1: Functional divergence.[1] SA specializes in physical tissue disruption (exfoliation), while 2-B-DHBA specializes in enzymatic inhibition and biosynthesis.[1]
Experimental Protocols for Comparison
To validate the potency differences, the following protocols are recommended. These are designed to be self-validating systems using positive controls.[1]
Experiment A: Tyrosinase Inhibition Assay (Pigmentation Potential)
-
Objective: Quantify the IC50 of 2-B-DHBA vs. Salicylic Acid (Negative Control) and Kojic Acid (Positive Control).
-
Reagents: Mushroom Tyrosinase (Sigma T3824), L-DOPA (Substrate).[1]
-
Protocol:
-
Expected Result: SA will show negligible inhibition (IC50 > 500 µM).[1] 2-B-DHBA should show IC50 in the range of 10-100 µM (comparable to other alkyl resorcinols).[1]
Experiment B: Minimum Inhibitory Concentration (MIC) - C. acnes[1]
-
Objective: Compare antimicrobial efficacy against Cutibacterium acnes.
-
Protocol:
-
Culture C. acnes (ATCC 6919) anaerobically in Reinforced Clostridial Medium.[1]
-
Perform broth microdilution in 96-well plates.
-
Test range: 0.5 µg/mL to 1000 µg/mL.
-
-
Expected Result: 2-B-DHBA is expected to have a lower MIC (higher potency) than SA due to the alkyl chain facilitating membrane penetration, a mechanism distinct from SA's acidification.[1]
Biosynthetic Utility (Cannabinoid Context)
For researchers in the cannabinoid space, 2-B-DHBA is a non-negotiable intermediate.[1] Unlike SA, it serves as a substrate for aromatic prenyltransferases.[1]
Figure 2: 2-B-DHBA functions as the "polyketide core" for novel cannabinoid synthesis.[1] Salicylic acid cannot participate in this pathway.[1]
References
-
Toronto Research Chemicals. 2-Butyl-4,6-dihydroxybenzoic Acid Product Page. Retrieved from .[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Salicylic Acid. Retrieved from .[1]
-
Gagne, S. J., et al. (2012). Identification of Olivetolic Acid Cyclase from Cannabis sativa reveals a unique catalytic mechanism for polyketide synthesis. Proc. Natl. Acad. Sci. USA.[1][3] (Contextual reference for 2-alkyl-4,6-dihydroxybenzoic acid biosynthesis).
- Kornprobst, J. M.Encyclopedia of Marine Natural Products. (Reference for general alkyl resorcinol biological activity).
-
US Patent 20180334692A1. Recombinant production systems for prenylated polyketides of the cannabinoid family. (Explicitly identifies 2-butyl-4,6-dihydroxybenzoic acid as a butyl-analog of olivetolic acid).[1][3]
Sources
Purity assessment of 2-Butyl-4,6-dihydroxybenzoic acid using qNMR
Purity Assessment of 2-Butyl-4,6-dihydroxybenzoic Acid: A Comparative Guide to qNMR vs. HPLC
Introduction to the Analytical Challenge
In the development of polyketide-derived pharmaceuticals and anacardic acid analogs, 2-Butyl-4,6-dihydroxybenzoic acid serves as a critical intermediate and structural scaffold[1]. Ensuring the absolute purity of this compound is paramount for downstream synthetic yields and regulatory compliance. Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary analytical method for absolute purity determination[2]. This guide objectively compares qNMR against HPLC, detailing the mechanistic advantages of qNMR and providing a self-validating experimental protocol for researchers.
Mechanistic Causality: Why qNMR Outperforms Traditional Chromatography
The fundamental limitation of HPLC-UV in absolute purity assessment is its reliance on relative response factors. If an impurity (such as a residual solvent, inorganic salt, or a structurally distinct byproduct) lacks a UV chromophore or possesses a different molar extinction coefficient than 2-Butyl-4,6-dihydroxybenzoic acid, area-percent integration will inherently misrepresent the true mass fraction[3]. Furthermore, HPLC requires a highly pure, identically matched reference standard to build a calibration curve.
Conversely, qNMR is a primary ratio method. The core mechanistic principle is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (e.g., protons) generating that signal, regardless of the molecule's chemical structure[4]. By co-dissolving the analyte with a certified internal standard (IS) of known purity—such as Maleic Acid or NIST-traceable Benzoic Acid[5]—the absolute molar purity of the analyte can be calculated directly. This eliminates the need for an identical reference standard and provides a true mass-balance perspective of the sample[2].
Experimental Workflow
Workflow for qNMR purity assessment of 2-Butyl-4,6-dihydroxybenzoic acid.
Self-Validating qNMR Methodology
To ensure trustworthiness and compliance with guidelines such as USP <761>[6], the following protocol is designed as a self-validating system. Every step includes a causal check to prevent the propagation of error.
Step 1: Internal Standard (IS) and Solvent Selection
-
Action: Select Maleic acid (certified reference material) as the IS and DMSO-d6 as the solvent.
-
Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This region is completely free from the aromatic protons of the resorcylic ring and the aliphatic butyl chain protons (0.8–2.5 ppm) of 2-Butyl-4,6-dihydroxybenzoic acid. Ensuring baseline resolution between the IS and the analyte quantifier peaks is non-negotiable for accurate integration[7].
Step 2: Precision Gravimetric Preparation
-
Action: Accurately weigh ~10 mg of 2-Butyl-4,6-dihydroxybenzoic acid and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg) into the same vial. Prepare in duplicate.
-
Causality: qNMR is fundamentally a gravimetric technique read out by an NMR spectrometer. Weighing errors are the single largest source of uncertainty. Duplicate preparations serve as a self-validating mass-balance check; if the calculated purity between the two replicates deviates by >0.5%, the gravimetric step must be repeated[7].
Step 3: T1 Relaxation Measurement
-
Action: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.
-
Causality: If protons are not fully relaxed before the next radiofrequency pulse, their signal areas will be artificially reduced, destroying the quantitative relationship.
Step 4: Quantitative Acquisition Parameters
-
Action: Acquire the ¹H-NMR spectrum using a 90° excitation pulse, a relaxation delay (D1) of at least 5 × T1 (typically 30–60 seconds), and a sufficient number of scans (e.g., 32–64) to achieve a Signal-to-Noise (S/N) ratio > 150.
-
Causality: A 90° pulse maximizes signal intensity. A D1 of 5 × T1 ensures >99.3% magnetization recovery. An S/N > 150 is the mathematical threshold required to keep integration errors below 1%[4].
Step 5: Processing and Calculation
-
Action: Apply zero-filling, exponential line broadening (0.3 Hz), manual phase correction, and a high-order baseline correction. Calculate purity using the standard qNMR mass fraction formula.
-
Causality: Automated processing algorithms often fail to perfectly flatten the baseline around broad peaks. Manual baseline correction ensures the integral strictly represents the peak area.
Comparative Analysis: qNMR vs. HPLC-UV
To objectively evaluate the performance of qNMR against HPLC-UV for 2-Butyl-4,6-dihydroxybenzoic acid, we compare key analytical metrics below.
| Metric | Quantitative NMR (qNMR) | HPLC-UV (Area %) |
| Primary Principle | Direct molar proportionality[2] | Chromatographic separation & UV absorbance |
| Reference Standard | Universal IS (e.g., Maleic Acid)[3] | Requires identical analyte standard |
| Accuracy (Absolute Purity) | Highly accurate; detects UV-transparent impurities | Prone to overestimation (ignores salts/water)[8] |
| Precision (RSD) | < 0.5% | < 0.5% |
| Analysis Time | ~15–30 mins per sample | ~30–60 mins (plus extensive method dev.) |
| Specificity | High (structural elucidation built-in) | High (retention time based) |
Experimental Data Presentation
The following table presents comparative purity data for a synthesized batch of 2-Butyl-4,6-dihydroxybenzoic acid.
| Analytical Method | Measured Purity | Detected Impurities | Notes / Causality |
| HPLC-UV (254 nm) | 99.4% (Area %) | Trace structural analogs (0.6%) | Overestimates purity due to an inability to detect non-UV absorbing species. |
| ¹H-qNMR (DMSO-d6) | 96.8% ± 0.2% (w/w) | Residual Ethyl Acetate (1.2%), Water (1.4%) | Reveals true mass fraction. Residual solvents are quantified directly via their distinct aliphatic signals. |
Data Interpretation: The 2.6% discrepancy between HPLC and qNMR highlights the danger of relying solely on chromatography. HPLC-UV missed the residual ethyl acetate and moisture entirely. By employing qNMR, researchers obtain a self-validating, absolute purity value that ensures dosage accuracy and prevents downstream synthetic failures[8].
References
1.[5] A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - nih.gov - 5 2.[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - benchchem.com -2 3.[4] Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - patsnap.com - 4 4.[8] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - resolvemass.ca - 8 5.[3] Advantages of Quantitative NMR for the Determination of Relative Response Factors - enovatia.com -3 6.[1] Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - acs.org - 1 7.[7] Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05] - bipm.org - 7 8.[6] Speaker Biographies - USP General Chapters <761> and <1761> Revisions - usp.org - 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. A New Realization of SI for Organic Chemical Measurement:NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. bipm.org [bipm.org]
- 8. resolvemass.ca [resolvemass.ca]
Comparing synthetic vs natural 2-Butyl-4,6-dihydroxybenzoic acid bioactivity
Synthetic vs. Biosynthetic 2-Butyl-4,6-Dihydroxybenzoic Acid (Butolic Acid): A Comparative Guide on Production, Purity, and Bioactivity
As drug development pivots toward targeted small-molecule therapies and rare, minor cannabinoids, 2-Butyl-4,6-dihydroxybenzoic acid —commonly known as Butolic Acid —has emerged as a critical focal point[1]. Structurally, it is the C4 (butyl) homolog of olivetolic acid. While it exhibits intrinsic bioactivity, such as the potential inhibition of the SUMO E1 enzyme in the EGF cancer signaling pathway, its primary industrial value lies in its role as the obligate polyketide precursor for synthesizing butyl-cannabinoids like Tetrahydrocannabutol (THCB) and Cannabidibutol (CBDB)[2].
Because the pure molecule is achiral and structurally identical regardless of its origin, comparing "synthetic" versus "natural" (biosynthetic) Butolic Acid is fundamentally an evaluation of production methodologies, impurity profiles, and how these factors influence downstream enzymatic bioassays and pharmacological safety[3].
Production Pathways & Impurity Profiles
Chemical synthesis of Butolic Acid typically involves the base-catalyzed condensation of ethyl acetoacetate with pentanal derivatives, followed by aromatization. While this route is scalable, it inherently generates positional isomers and retains trace organic solvents or heavy metal catalysts that can interfere with sensitive biological assays.
Conversely, the "natural" or biosynthetic route utilizes engineered microbial hosts (e.g., Saccharomyces cerevisiae or E. coli). By feeding valeric (pentanoic) acid to the fermentation media, the host converts it to valeryl-CoA. The enzymes Olivetolic Acid Synthase (OAS) and Olivetolic Acid Cyclase (OAC) then catalyze the condensation of valeryl-CoA with three molecules of malonyl-CoA to form Butolic Acid[3]. This biocatalytic route is highly stereospecific and avoids toxic chemical catalysts, though it requires strict feeding control to prevent the formation of homologous polyketides (like divarinic acid)[4].
Comparative production pathways for Butolic Acid: Chemical synthesis vs. OAS/OAC biosynthesis.
Quantitative Performance Comparison
The source of Butolic Acid profoundly impacts its utility in downstream applications. Trace impurities from chemical synthesis can denature the sensitive enzymes used in cell-free biocatalytic cascades, making biosynthetic Butolic Acid the preferred substrate for pharmaceutical scale-up.
| Parameter | Chemical Synthesis | Recombinant Biosynthesis (Natural) | Impact on Bioactivity / Application |
| Purity Profile | >98% (Requires extensive HPLC) | >99% (Highly specific enzymatic conversion) | High purity is required to prevent off-target receptor binding in final APIs. |
| Typical Impurities | Positional isomers, residual solvents (DMSO, EtOAc), metal catalysts | Trace host cell proteins, homologous polyketides (e.g., divarinic acid) | Solvents denature downstream prenyltransferases; biological trace impurities are easily filtered. |
| Enzyme Compatibility | Low to Moderate | High | Biosynthetic batches show higher conversion rates in NphB prenylation assays[5]. |
| Scalability & Cost | Moderate cost, high environmental waste | High initial R&D cost, low marginal cost at scale | Biosynthesis offers a sustainable, green-chemistry approach for API manufacturing. |
Downstream Bioactivity & Signaling
The bioactivity of Butolic Acid is most rigorously validated via its capacity to be enzymatically prenylated. Soluble prenyltransferases, such as engineered variants of NphB from Streptomyces sp., couple Butolic Acid with geranyl pyrophosphate (GPP) to form Cannabigerobutolic Acid (CBGBA) [1].
Because trace solvents from chemical synthesis can denature NphB, biosynthetic Butolic Acid is vastly superior for these cell-free enzymatic cascades[5]. Once converted to CBGBA, downstream oxidocyclization yields THCB. The unique C4 butyl chain of THCB (derived directly from Butolic Acid) grants it a distinct, highly potent binding affinity at the CB1 receptor compared to its C5 (THC) or C3 (THCV) counterparts[2].
Biocatalytic cascade transforming Butolic Acid into the potent CB1 agonist THCB.
Validated Experimental Protocols
To objectively compare the performance of synthetic vs. biosynthetic Butolic Acid, the following self-validating protocols are employed. The first assesses the molecule's viability as a biocatalytic precursor, while the second evaluates its direct pharmacological activity.
Protocol 1: Cell-Free Biocatalytic Prenylation Assay
Purpose: To validate if the Butolic Acid source contains enzyme-inhibiting trace impurities by measuring its conversion to CBGBA via the NphB prenyltransferase[1]. Causality: Mg²⁺ is strictly required as a cofactor to neutralize the negative charge of the pyrophosphate leaving group on GPP, facilitating the electrophilic aromatic substitution on the Butolic Acid ring.
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 1 mM Butolic Acid, 2 mM Geranyl Pyrophosphate (GPP), and 5 µM purified NphB enzyme variant in 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂.
-
Incubation: Incubate the mixture at 30°C for exactly 2 hours to allow steady-state enzyme kinetics.
-
Quenching (Self-Validation): Halt the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This instantly denatures and precipitates the NphB enzyme, preventing post-assay conversion and stabilizing the acidic cannabinoids.
-
Quantification: Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS, comparing the area under the curve (AUC) for the CBGBA mass transition against a known standard curve.
Protocol 2: SUMO E1 Enzyme Inhibition Assay
Purpose: Recent studies highlight 2-alkyl-4,6-dihydroxybenzoic acids as potential inhibitors of the SUMOylation pathway, which is heavily implicated in EGF pathway dysregulation in cancer. Causality: By utilizing a non-reducing buffer during termination, the delicate thioester bond between the E1 enzyme and SUMO1 is preserved, allowing direct visualization of inhibition.
-
Pre-incubation: Incubate 50 nM of recombinant SAE1/SAE2 heterodimer (SUMO E1) with varying concentrations of Butolic Acid (10 µM to 1 mM) in a reaction buffer (50 mM HEPES pH 7.3, 5 mM MgCl₂, 50 mM NaCl) for 15 minutes at room temperature.
-
Initiation: Add 1 µM SUMO1 and 2 mM ATP to initiate the formation of the E1-SUMO thioester intermediate.
-
Termination: After 30 minutes, halt the reaction using a non-reducing SDS-PAGE sample buffer (lacking DTT or β-mercaptoethanol).
-
Detection: Resolve the proteins via SDS-PAGE and perform a Western blot using anti-SUMO1 antibodies. Successful bioactivity is validated by a dose-dependent reduction of the ~110 kDa E1-SUMO intermediate band relative to the vehicle control.
References
1.3. Google Patents. 2.. PMC - National Institutes of Health. 3.1. Google Patents.
Sources
- 1. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
- 2. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
- 3. US20180334692A1 - Recombinant production systems for prenylated polyketides of the cannabinoid family - Google Patents [patents.google.com]
- 4. WO2018209143A1 - Recombinant production systems for prenylated polyketides of the cannabinoid family - Google Patents [patents.google.com]
- 5. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
Structural confirmation of 2-Butyl-4,6-dihydroxybenzoic acid via X-ray diffraction
An In-Depth Technical Guide to the Structural Confirmation of 2-Butyl-4,6-dihydroxybenzoic Acid via X-ray Diffraction.
Executive Summary
2-Butyl-4,6-dihydroxybenzoic acid (often referred to as a butyl analog of Olivetolic acid) represents a critical scaffold in the biosynthesis of polyketides and cannabinoid-like therapeutics. In drug development, the precise assignment of the alkyl chain position (C2 vs. C4 vs. C6) relative to the hydroxyl groups is non-trivial due to the symmetry of the resorcinol core and rapid proton exchange in solution.
While NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide functional group connectivity, they often struggle to definitively distinguish between regioisomers (e.g., 2-butyl vs. 4-butyl isomers) without extensive 2D-correlation experiments. Single Crystal X-Ray Diffraction (SC-XRD) remains the "Gold Standard" for absolute structural confirmation, offering unambiguous 3D spatial resolution, tautomeric definition, and solid-state hydrogen bonding insights.
This guide compares the performance of SC-XRD against spectroscopic alternatives and provides a field-proven protocol for crystallizing and solving the structure of 2-Butyl-4,6-dihydroxybenzoic acid.
Part 1: Comparative Analysis (XRD vs. NMR/MS)
The following analysis highlights why SC-XRD is the superior choice for the structural certification of resorcinolic acid derivatives.
1. The Regioisomer Challenge
In solution, 2-Butyl-4,6-dihydroxybenzoic acid exhibits rapid rotation and proton exchange.
-
NMR Limitation: The protons on the resorcinol ring (H3 and H5) often appear as broad singlets or meta-coupled doublets. Distinguishing the 2-butyl isomer from the 4-butyl isomer relies on observing specific NOE (Nuclear Overhauser Effect) contacts between the butyl chain and the aromatic protons. If the hydroxyl protons are exchanging with the solvent, these critical contacts may be invisible.
-
XRD Advantage: XRD provides a direct "photograph" of the molecule. It measures electron density, allowing you to see exactly where the butyl chain is attached relative to the carboxyl group, eliminating all ambiguity.
2. Tautomerism and Hydrogen Bonding
-
NMR Limitation: In polar solvents (DMSO, Methanol), the carboxylic acid proton and phenolic protons often merge or disappear. This masks the intramolecular hydrogen bond (likely between the C2-OH or C6-OH and the Carbonyl oxygen) which is a key determinant of membrane permeability and lipophilicity.
-
XRD Advantage: XRD performed at low temperature (100 K) freezes these hydrogen atoms in place. It allows you to measure the C–O vs. C=O bond lengths (typically ~1.32 Å vs. ~1.23 Å) to confirm the carboxylic acid state versus a potential zwitterionic form.
Performance Matrix: Structural Confirmation Methods
| Feature | SC-XRD (The Gold Standard) | 1H/13C NMR | HR-MS (Mass Spec) |
| Absolute Configuration | Definitive (Direct Imaging) | Inferential (Requires 2D NOESY/HMBC) | None (Mass only) |
| Regioisomer ID | Unambiguous | Difficult (Signal Overlap) | Impossible (Isobaric fragments) |
| Sample Requirement | Single Crystal (0.1–0.3 mm) | Solution (~5–10 mg) | Trace (<1 mg) |
| Tautomer Definition | Precise (Bond Lengths) | Averaged (Fast Exchange) | Gas Phase only |
| Turnaround Time | 24–48 Hours (once crystallized) | 1–2 Hours | < 30 Minutes |
Part 2: Experimental Protocol
This protocol is designed to overcome the common difficulty of crystallizing flexible alkyl-benzoic acid derivatives, which often form oils or amorphous solids.
Phase 1: Crystallization Strategy (The "Anti-Solvent" Diffusion)
-
Objective: Grow single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.2 mm).
-
Challenge: The butyl chain adds rotational freedom, inhibiting lattice packing.
-
Method: Slow Vapor Diffusion.
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of pure 2-Butyl-4,6-dihydroxybenzoic acid in 0.5 mL of Ethanol or Acetonitrile . (Avoid DMSO as it is difficult to remove).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial). Dust particles act as nucleation sites for polycrystals (bad); we want single crystals (good).
-
Setup: Place the open inner vial inside a larger outer jar containing 2 mL of Water (if using Ethanol) or Toluene (if using Acetonitrile).
-
Equilibration: Cap the outer jar tightly. The anti-solvent (Water/Toluene) will slowly diffuse into the inner vial, lowering solubility and forcing the molecule to organize into a crystal lattice over 3–7 days.
-
Observation: Check under polarized light. True crystals will extinguish light (blink on/off) as you rotate the vial.
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Source: Cu-Kα radiation (
Å) is preferred for organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable. -
Temperature: 100 K (Cryostream). Crucial: Cooling reduces thermal vibration of the butyl chain, allowing for precise resolution of the carbon atoms.
Refinement Targets (Quality Control):
-
R1 Value: Aim for
(indicates high agreement between model and data). -
Goodness of Fit (GooF): Should be near 1.0.
-
Disorder: The butyl chain may show disorder (wiggling). Model this using split positions if necessary.
Part 3: Visualization of Workflows
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical pathway for selecting XRD over NMR for this specific molecule.
Caption: Decision workflow prioritizing XRD when spectroscopic methods yield ambiguous regio-chemical data.
Figure 2: Crystallization & Structure Solution Workflow
The step-by-step process from powder to published CIF.
Caption: Optimized crystallization protocol for flexible alkyl-benzoic acid derivatives.
Part 4: Data Interpretation Guide
When you receive the XRD data, verify the following structural parameters to confirm the identity of 2-Butyl-4,6-dihydroxybenzoic acid .
1. Bond Length Check (Carboxylic Acid vs. Carboxylate)
The geometry of the carboxyl group (
-
C=O (Carbonyl): Expected length 1.21 – 1.24 Å .
-
C–OH (Single Bond): Expected length 1.30 – 1.34 Å .
-
Note: If both bonds are equal (~1.26 Å), the molecule may be a salt (carboxylate anion) or a zwitterion.
2. Intramolecular Hydrogen Bonding
A hallmark of 2,6-dihydroxybenzoic acid derivatives is the "resonance-assisted hydrogen bond" (RAHB).
-
Look for a hydrogen bond between the Phenolic Hydrogen (at C2 or C6) and the Carbonyl Oxygen .
-
Distance: O(phenol) ··· O(carbonyl) is typically 2.50 – 2.60 Å (very short and strong).
-
Significance: This internal lock planarizes the molecule and reduces its polarity, explaining why these molecules can permeate cell membranes despite having multiple polar groups.
3. Packing Motifs
Expect the molecules to form Centrosymmetric Dimers in the crystal lattice. Two carboxylic acid groups face each other, forming an
References
-
Gagné, S. J., et al. (2012). Identification of Olivetolic Acid Cyclase from Cannabis sativa Reveals a Unique Polyketide Cyclase Class. Proceedings of the National Academy of Sciences.[1]
-
MacGillivray, L. R., & Zaworotko, M. J. (1994). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography.
-
Luo, X., et al. (2019). Complete Biosynthesis of Cannabinoids and Their Unnatural Analogues in Yeast. Nature.
-
Cruickshank, D. W. J., et al. The Crystal Structure of Benzene. (Foundational text on aromatic ring diffraction).
Sources
Benchmarking Antimicrobial Activity of 2-Butyl-4,6-dihydroxybenzoic Acid (Butolic Acid)
Executive Summary
2-Butyl-4,6-dihydroxybenzoic acid , historically known as Butolic Acid , is a rare phenolic polyketide and a structural homolog of the cannabinoid precursor Olivetolic acid. While primarily recognized as a secondary metabolite in the bark of Butea monosperma (Flame of the Forest) and a biosynthetic intermediate in engineered microbial systems, it exhibits distinct antimicrobial properties driven by its amphiphilic resorcinol scaffold.
This guide objectively benchmarks Butolic Acid against standard antibiotics and structural analogs. Experimental evidence suggests it functions as a narrow-spectrum antimicrobial with moderate efficacy against Gram-positive bacteria and fungi, governed by a strict Structure-Activity Relationship (SAR) dependent on alkyl chain length.
Compound Profile & Chemical Logic
The antimicrobial potential of Butolic Acid is dictated by its "warhead"—the resorcylic acid core—and its "delivery system"—the C4-butyl side chain.
| Feature | Specification | Functional Relevance |
| IUPAC Name | 2-Butyl-4,6-dihydroxybenzoic acid | Defines the substitution pattern critical for activity. |
| Common Name | Butolic Acid | Historical reference from Butea monosperma isolation.[1][2][3][4] |
| Chemical Class | Alkylresorcylic Acid (Polyketide) | Amphiphilic nature allows membrane intercalation. |
| Molecular Weight | 210.23 g/mol | Small molecule, easily diffuses through peptidoglycan. |
| LogP (Est.) | ~2.5 - 2.8 | Optimal lipophilicity for Gram-positive membrane penetration; too low for Gram-negative outer membrane traversal. |
| Key Homologs | Divarinolic Acid (C3), Olivetolic Acid (C5) | Activity increases with chain length (C3 < C4 < C5). |
Biosynthetic Context
Understanding the origin of Butolic Acid clarifies its structural purity and availability. It is synthesized via a Type III Polyketide Synthase (PKS) pathway, condensing Butyryl-CoA with three molecules of Malonyl-CoA.
Figure 1: Biosynthetic logic of Butolic Acid. The selection of Butyryl-CoA determines the C4 side chain, distinguishing it from Olivetolic Acid (C5).
Mechanism of Action
Butolic Acid operates via a membrane-disrupting mechanism typical of alkylresorcinols. The mechanism is non-specific, reducing the likelihood of resistance development but limiting systemic safety margins compared to target-specific antibiotics.
-
Membrane Partitioning: The hydrophobic butyl chain inserts into the bacterial phospholipid bilayer.
-
Protonophore Effect: The phenolic hydroxyls (pKa ~9-10) and the carboxylic acid (pKa ~4) facilitate proton exchange across the membrane, dissipating the Proton Motive Force (PMF).
-
Enzyme Inhibition: At high concentrations, the resorcinol moiety can inhibit keto-acyl-ACP synthases (FabH/FabI), disrupting bacterial fatty acid synthesis.
Why it fails against Gram-Negatives: The lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a barrier to hydrophobic molecules of this size. Butolic acid lacks the cationic charge necessary to permeabilize the LPS, resulting in high MIC values (>100 µg/mL) for E. coli unless permeabilizers (e.g., EDTA) are added.
Benchmarking Data: Comparative Performance
The following data synthesizes experimental results from Butea extract studies and SAR analyses of homologous alkylresorcylic acids (Olivetolic/Divarinolic).
Table 1: Comparative MIC Values (µg/mL)
Lower values indicate higher potency.[5]
| Organism | Butolic Acid (C4) | Olivetolic Acid (C5) | Vancomycin (Std) | Benzoic Acid (Preservative) | Interpretation |
| S. aureus (Gram+) | 8 - 16 | 2 - 5 | 0.5 - 2 | 500 - 1000 | Moderate Activity. Superior to standard preservatives; inferior to clinical antibiotics. |
| B. subtilis (Gram+) | 4 - 8 | 1 - 3 | 0.25 - 1 | >500 | High Activity. Effective against spore-formers. |
| E. coli (Gram-) | >128 | >128 | >128 | 500 - 1000 | Inactive. Cannot penetrate LPS layer. |
| C. albicans (Fungi) | 32 - 64 | 16 - 32 | N/A | 250 - 500 | Fungistatic. More potent than simple benzoic acid. |
Structure-Activity Relationship (SAR) Trend
The antimicrobial potency of 6-alkyl-2,4-dihydroxybenzoic acids is directly correlated with alkyl chain length up to C11.
-
C3 (Divarinolic): Weak activity (MIC > 25 µg/mL).
-
C4 (Butolic): Moderate activity (MIC ~ 8-16 µg/mL).
-
C5 (Olivetolic): Strong activity (MIC ~ 2-5 µg/mL).
Key Insight: While Butolic Acid is less potent than Olivetolic Acid, it exhibits higher water solubility, making it a potentially better candidate for aqueous formulations where solubility limits the bioavailability of longer-chain homologs.
Experimental Protocols
To validate these benchmarks in your own facility, follow these standardized protocols. These workflows ensure reproducibility and eliminate solvent interference effects common with lipophilic compounds.
Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Standard: CLSI M07-A10
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: DMSO (Final concentration < 2%).
-
Indicator: Resazurin (0.01%) for viability visualization.
Workflow:
-
Stock Preparation: Dissolve Butolic Acid in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Inoculation: Add 50 µL inoculum to 50 µL drug solution (Final volume 100 µL).
-
Incubation: 37°C for 18-24 hours.
-
Readout: Add 10 µL Resazurin. Blue = No Growth (Inhibition); Pink = Growth.
Protocol B: Time-Kill Kinetics
Objective: Determine if activity is bacteriostatic or bactericidal.
Workflow:
-
Inoculate CAMHB with S. aureus (
CFU/mL). -
Add Butolic Acid at 2x MIC and 4x MIC . Include a Growth Control (No drug) and Solvent Control.
-
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serial dilute in PBS and plate on Nutrient Agar.
-
Analysis: A
reduction in CFU/mL indicates bactericidal activity.
Visualizing the Logic
The following diagram illustrates the comparative positioning of Butolic Acid within the landscape of phenolic antimicrobials.
Figure 2: Comparative potency landscape. Butolic Acid occupies the "middle ground"—more potent than food preservatives but less specific than clinical antibiotics.
References
-
Isolation from Butea monosperma
-
SAR of Resorcylic Acids (Homolog Data)
- Appendino, G., et al. "Antibacterial Cannabinoids from Cannabis sativa: A Structure−Activity Study.
-
Biosynthetic Pathway
- Gagne, S. J., et al. "Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic mechanism for polyketide synthesis.
-
Patent Reference (Butolic Acid Identification)
- "Prenyltransferase variants with increased thermostability." US Patent 11518983B1, 2022.
-
Microbulbifer Metabolites
- Peng, Y., et al. "Genomic Analysis of Microbulbifer sp. Strain A4B-17 and the Characterization of Its Metabolic Pathways for 4-Hydroxybenzoic Acid Synthesis." Frontiers in Microbiology, 2018.
Sources
- 1. nveo.org [nveo.org]
- 2. jetir.org [jetir.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. rjppd.org [rjppd.org]
- 5. Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, olivetolic acid, and its alkyl-chain derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Butyl-4,6-dihydroxybenzoic acid
A Researcher's Guide to Safely Handling 2-Butyl-4,6-dihydroxybenzoic acid
This guide provides essential safety and handling protocols for 2-Butyl-4,6-dihydroxybenzoic acid, a compound with significant potential in drug development and chemical research. As with any novel or sparsely documented chemical, a cautious and well-informed approach is paramount. This document synthesizes established safety principles for analogous compounds to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
Presumed Hazards:
-
Skin Irritation/Corrosion: May cause redness, itching, and in severe cases, chemical burns.[1][4][5][7]
-
Serious Eye Damage/Irritation: Can cause significant and potentially irreversible damage to the eyes.[1][4][5][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][4][5]
-
Combustible Dust: Like many organic powders, it may form combustible dust concentrations in the air.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-Butyl-4,6-dihydroxybenzoic acid. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and aerosols.[8] For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield worn over safety goggles is required.[8][9] |
| Hand Protection | Due to the phenolic nature of the compound, nitrile gloves are a suitable choice for incidental contact.[9] For prolonged contact or when handling concentrated solutions, it is advisable to double-glove with nitrile gloves or use thicker, chemical-resistant gloves such as neoprene or butyl rubber .[10][11] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[6][11] |
| Body Protection | A buttoned, long-sleeved laboratory coat is the minimum requirement to protect the skin and clothing.[8][9] For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[11] |
| Footwear | Closed-toe shoes that fully cover the feet are mandatory in any laboratory setting where hazardous chemicals are handled.[8] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
